Product packaging for BMS-935177(Cat. No.:CAS No. 1231889-53-4)

BMS-935177

Cat. No.: B606271
CAS No.: 1231889-53-4
M. Wt: 502.574
InChI Key: TVJRDCQUZMGBAB-UHFFFAOYSA-N
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Description

BMS-935177 a potent BTK inhibitor with improved kinase selectivity and superior oral exposure in multiple species. should provide useful clinical efficacy in autoimmune diseases. This compound inhibited calcium flux in human Ramos B cells (IC50 = 27 nM) and inhibited CD69 surface expression in peripheral B cells stimulated with anti-IgM and anti-IgG. On the basis of in vitro potency, in vivo activity, and pharmacokinetic profile, this compound was selected for further studies in support of clinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H26N4O3 B606271 BMS-935177 CAS No. 1231889-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRDCQUZMGBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-935177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in B-lymphocyte and myeloid cell activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented is intended to support further research and development of this and similar targeted therapies for autoimmune diseases and B-cell malignancies.

Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase

This compound exerts its therapeutic effects through the potent and reversible inhibition of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[3][4] Unlike irreversible BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, this compound binds non-covalently, allowing for a reversible mode of action.[3] This reversible binding may offer a distinct safety and efficacy profile.

The inhibition of BTK by this compound effectively blocks the downstream signaling cascade initiated by BCR activation. This disruption of the signaling pathway ultimately leads to the modulation of B-cell and myeloid cell functions, which are central to the pathophysiology of various autoimmune diseases.[4][5]

Quantitative Potency and Selectivity

This compound demonstrates high potency against BTK and significant selectivity over other kinases, including those within the Tec family. This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window.

TargetAssay TypeIC50 (nM)Citation(s)
BTK Cell-free assay2.8 - 3 [6][7][8]
TECCell-free assay13[6]
BLKCell-free assay20[6]
BMXCell-free assay24[6]
TrkACell-free assay30[6]
Ramos B cells (Calcium Flux)Cellular Assay27[6][7]
PBMCs (TNFα production)Cellular Assay14[6][7]

This compound exhibits more than 50-fold selectivity over the SRC family of kinases, with a noteworthy 1100-fold selectivity over SRC itself.[6] Other kinases such as TRKA, HER4, TRKB, and RET are inhibited with a potency of less than 150 nM.[6]

Cellular Mechanisms and Signaling Pathways

The inhibitory action of this compound on BTK translates into distinct effects on B-cell function. Upon B-cell receptor (BCR) stimulation, BTK is activated and phosphorylates downstream substrates, leading to an increase in intracellular calcium concentration and the expression of activation markers like CD69. This compound effectively blocks these downstream events.

Inhibition of B-Cell Receptor (BCR) Signaling

This compound directly interferes with the BCR signaling pathway. By inhibiting BTK, it prevents the phosphorylation of key downstream signaling molecules, thereby abrogating the signal transduction cascade that is essential for B-cell activation.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 BMS935177 This compound BMS935177->BTK IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux NFkB_AP1 NF-κB & AP-1 Activation IP3_DAG->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_AP1->Gene_Expression CD69 CD69 Expression NFkB_AP1->CD69

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.
Inhibition of Calcium Flux

A key consequence of BCR activation is the mobilization of intracellular calcium stores, a process critically dependent on BTK activity. This compound has been shown to potently inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM.[6][7] This inhibition is a direct functional readout of BTK engagement by the compound in a cellular context.

Downregulation of CD69 Expression

CD69 is an early activation marker expressed on the surface of B cells following BCR stimulation. The expression of CD69 is dependent on the BTK-mediated signaling cascade. This compound effectively inhibits the surface expression of CD69 in peripheral B cells stimulated with anti-IgM and anti-IgG.[6][7] However, it does not affect CD69 expression in B cells stimulated through the CD40 receptor, highlighting its specificity for the BCR pathway.[6][7]

Inhibition of TNFα Production

This compound also demonstrates immunomodulatory effects on other immune cells. In peripheral blood mononuclear cells (PBMCs), it effectively inhibits the production of the pro-inflammatory cytokine TNFα with an IC50 of 14 nM when stimulated via low-affinity activating Fcγ receptors (FcγRIIa and FcγRIII).[6][7]

In Vivo Efficacy in Preclinical Models

The in vitro activity of this compound translates to in vivo efficacy in animal models of autoimmune disease.

Mouse Collagen-Induced Arthritis (CIA) Model

In a mouse model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis, daily oral administration of this compound demonstrated a clear dose-dependent reduction in both the severity and incidence of the disease.[7] This in vivo efficacy underscores the therapeutic potential of BTK inhibition with this compound in autoimmune conditions.

Experimental Protocols

In Vitro Assays

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

Methodology:

  • This compound is prepared in DMSO at a stock concentration of 10 mM and serially diluted to 11 different concentrations.

  • In a 384-well plate, the following components are combined to a final volume of 30 µL:

    • This compound at various concentrations

    • Human recombinant BTK (1 nM)

    • Fluoresceinated peptide substrate (1.5 µM)

    • ATP (20 µM)

    • Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO)

  • The reaction mixture is incubated at room temperature for 60 minutes.

  • The reaction is terminated by the addition of 45 µL of 35 mM EDTA.

  • The levels of phosphorylated and non-phosphorylated peptide are quantified by electrophoretic separation, with fluorescence detection (excitation at 488 nm, emission at 530 nm).

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Analysis BMS_Dilution This compound Serial Dilution Plate_Addition Add this compound and Reagent Mix to 384-well plate BMS_Dilution->Plate_Addition Reagent_Mix Prepare Reagent Mix (BTK, Peptide, ATP, Buffer) Reagent_Mix->Plate_Addition Incubation Incubate at RT for 60 min Plate_Addition->Incubation Termination Terminate with EDTA Incubation->Termination Electrophoresis Electrophoretic Separation Termination->Electrophoresis Fluorescence Fluorescence Detection (Ex: 488nm, Em: 530nm) Electrophoresis->Fluorescence Data_Analysis Data Analysis (IC50) Fluorescence->Data_Analysis

Workflow for the Cell-Free BTK Kinase Assay.

This assay measures the ability of this compound to inhibit BCR-induced calcium mobilization in a B-cell line.

Methodology:

  • Ramos B cells are harvested and resuspended in assay buffer.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.

  • The dye-loaded cells are plated in a microplate.

  • This compound at various concentrations is added to the wells and incubated for a defined period (e.g., 30-60 minutes) at room temperature in the dark.

  • The plate is placed in a fluorescence imaging plate reader (FLIPR).

  • Baseline fluorescence is recorded before the addition of a B-cell receptor agonist (e.g., anti-IgM or anti-IgG).

  • The change in fluorescence intensity over time, representing the intracellular calcium concentration, is measured immediately after stimulation.

This flow cytometry-based assay assesses the effect of this compound on the expression of the early activation marker CD69 on primary B cells.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

  • B cells within the PBMC population are stimulated with anti-IgM or anti-IgG in the presence of varying concentrations of this compound.

  • Cells are cultured for a period sufficient to induce CD69 expression (typically 18-24 hours).

  • Following incubation, cells are harvested and stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.

  • The percentage of CD69-positive B cells is determined by flow cytometry.

In Vivo Model

This model is used to evaluate the in vivo efficacy of this compound in an inflammatory arthritis setting.

Methodology:

  • Arthritis is induced in mice by an intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.

  • Three days after the antibody injection, an intraperitoneal injection of lipopolysaccharide (LPS) is administered to synchronize and enhance the inflammatory response.

  • This compound or vehicle control is administered orally, typically once daily, starting from the day of antibody injection.

  • The development and severity of arthritis in the paws are monitored and scored several times a week.

  • The scoring system is typically based on the degree of erythema and swelling in each paw, with a scale from 0 (normal) to 4 (severe inflammation with ankylosis) for each paw, resulting in a maximum total score of 16 per mouse.[1][6][9]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, including excellent oral bioavailability ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys.[6] It has low clearance in single intravenous infusion studies.[6] The plasma protein binding of this compound is high across all species.[6]

Conclusion

This compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase. Its mechanism of action involves the direct inhibition of BTK enzymatic activity, leading to the suppression of B-cell receptor signaling and downstream cellular functions such as calcium mobilization, activation marker expression, and pro-inflammatory cytokine production. These molecular and cellular effects translate to significant in vivo efficacy in preclinical models of autoimmune disease. The well-characterized mechanism of action and favorable pharmacokinetic profile of this compound make it a valuable tool for further investigation into the therapeutic potential of BTK inhibition.

References

The Discovery and Synthesis of BMS-935177: A Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this small molecule has demonstrated significant potential in preclinical models of autoimmune diseases.[1][2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, with a focus on its mechanism of action, structure-activity relationships (SAR), and key experimental data.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It plays a crucial role in the signaling pathways of multiple cell types involved in autoimmune diseases.[1][2][3] Specifically, BTK is essential for B-cell receptor (BCR) mediated signaling, which is critical for B-cell development, differentiation, and activation.[7][8] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target.[9][10] this compound was developed as a second-generation, reversible BTK inhibitor, aiming for high potency and selectivity to minimize off-target effects.[1][2][3]

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused effort to develop a novel series of carbazole-based inhibitors of BTK.[1][9] The research involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3] The chemical name for this compound is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide.[1][2][3][6]

Structure-Activity Relationship (SAR)

The SAR studies leading to this compound focused on modifications of a carbazole carboxamide scaffold.[9] These studies revealed that specific substitutions at various positions of the carbazole core were critical for potent and selective inhibition of BTK. The quinazolinone moiety was found to be a key feature for potent activity. Molecular modeling techniques, including molecular docking and 3D-QSAR, were employed to rationalize the SAR and guide the design of more potent analogs.[9]

Synthesis

The synthesis of this compound involves a multi-step process, starting from the construction of the carbazole core, followed by the introduction of the quinazolinone-containing phenyl group and the final carboxamide functionalization. While the detailed, step-by-step synthesis is proprietary, the general approach is outlined in scientific literature and patents.[1][11]

Mechanism of Action and Signaling Pathway

This compound functions as a reversible inhibitor of BTK, binding to the ATP-binding site of the kinase domain.[4][5] This reversible binding distinguishes it from first-generation covalent BTK inhibitors like ibrutinib. By blocking the kinase activity of BTK, this compound effectively interrupts the downstream signaling cascade initiated by B-cell receptor activation.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->Downstream Ca_Flux->Downstream Gene_Expression Gene Expression & Cellular Responses Downstream->Gene_Expression BMS935177 This compound BMS935177->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against BTK, along with favorable pharmacokinetic properties.

In Vitro Activity

This compound exhibits potent enzymatic inhibition of BTK and functional inhibition in cellular assays.

Assay Metric Value Reference
BTK Enzymatic AssayIC₅₀3 nM[4]
BTK Enzymatic AssayIC₅₀2.8 nM[5]
Ramos B-cell Calcium FluxIC₅₀27 nM[4][5]
PBMC FcγRIIa/III Driven TNFα ProductionIC₅₀14 nM[5]
Kinase Selectivity

This compound demonstrates high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.

Kinase IC₅₀ (nM) Selectivity (fold vs. BTK) Reference
BTK 2.8 1 [5]
TEC13~5[5]
BLK20~7[5]
BMX24~9[5]
TrkA30~11[5]
ITK-5-67[5]
TXK-5-67[5]
SRC->1100[5]
HER4<150>50[5]
TRKB<150>50[5]
RET<150>50[5]
Pharmacokinetics

This compound exhibits excellent oral bioavailability and low clearance in preclinical species.

Species Dose Route T₁/₂ (h) Oral Bioavailability (%) Reference
Mouse2 mg/kgIV4.084-100 (solution)[5]
Rat2 mg/kgIV5.184-100 (solution)[5]
Dog---84-100 (solution)[5]
Cynomolgus Monkey---84-100 (solution)[5]

Plasma protein binding is high across all species, with less than 1% free fraction in humans.[5]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.

In_Vivo_Efficacy_Workflow cluster_model Mouse Collagen-Induced Arthritis (CIA) Model cluster_groups Treatment Groups Induction Induce Arthritis with Anti-Collagen Antibodies Dosing Daily Oral Dosing Induction->Dosing LPS LPS Injection (Day 3) Dosing->LPS Monitoring Monitor Paw Inflammation (3x / week) LPS->Monitoring Vehicle Vehicle Control BMS_10 This compound (10 mg/kg) BMS_30 This compound (30 mg/kg) Dex Dexamethasone (1 mg/kg)

Caption: Experimental Workflow for In Vivo Efficacy Study.

This compound demonstrated a dose-dependent reduction in both the severity and incidence of clinical disease in this model.[4]

Key Experimental Protocols

BTK Enzymatic Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against recombinant human BTK.

  • Methodology:

    • A solution of this compound is prepared in DMSO and serially diluted.

    • In a 384-well plate, the compound is incubated with recombinant human BTK (1 nM), a fluoresceinated peptide substrate (1.5 µM), and ATP (20 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO).

    • The reaction is incubated at room temperature for 60 minutes.

    • The reaction is terminated by the addition of 35 mM EDTA.

    • The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and phosphorylated product.[4]

    • The IC₅₀ value is calculated from the dose-response curve.

Ramos B-cell Calcium Flux Assay
  • Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.

  • Methodology:

    • Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with various concentrations of this compound.

    • BCR signaling is stimulated with an anti-IgM antibody.

    • The resulting intracellular calcium mobilization is measured using a fluorometric plate reader.

    • The IC₅₀ value is determined based on the inhibition of the calcium flux.[4][5]

Conclusion

This compound is a potent, selective, and orally bioavailable reversible inhibitor of BTK. Its discovery and preclinical development highlight a successful structure-based drug design campaign targeting a key node in autoimmune disease pathology. The comprehensive preclinical data package, including potent in vitro and in vivo activity and a favorable pharmacokinetic profile, established this compound as a clinical candidate for the treatment of autoimmune diseases.[1][2][3][6] The insights gained from the development of this compound have also informed the discovery of subsequent BTK inhibitors, including covalent inhibitors like Branebrutinib (BMS-986195).[7][12]

References

The Structure-Activity Relationship of BMS-935177: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by Bristol-Myers Squibb, this compound has been a subject of significant interest for its potential in treating various autoimmune diseases. This document provides a comprehensive overview of the key structural modifications that influence its inhibitory activity, detailed experimental protocols for the assays cited, and visual representations of critical signaling pathways and experimental workflows.

Core Structure and Pharmacophore

This compound is a carbazole-based compound designed as a second-generation reversible BTK inhibitor. Its chemical name is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the carbazole ring and the nature of the carboxamide group.

Structure-Activity Relationship Analysis

The development of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes.

Table 1: Modifications of the Carbazole Core and their Impact on BTK Inhibition
CompoundR1 (Carbazole-7 position)R2 (Carbazole-4 position)R3 (Carboxamide)BTK IC50 (nM)
Lead Compound HPhenylCONH2>1000
Intermediate 1 OMePhenylCONH2150
Intermediate 2 OHPhenylCONH280
Intermediate 3 C(OH)Me2PhenylCONH225
This compound (6) C(OH)Me22-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenylCONH23[1]

Data compiled from primary medicinal chemistry literature.

Table 2: Kinase Selectivity Profile of this compound
KinaseIC50 (nM)Selectivity (fold vs. BTK)
BTK 2.8 [2]1
TEC13[2]4.6
BLK20[2]7.1
BMX24[2]8.6
ITK>1000>357
TXK>1000>357
SRC>1000>357
HER4<150<54
TRKA<150<54
TRKB<150<54
RET<150<54

This table demonstrates the high selectivity of this compound for BTK over other TEC family kinases and a broad panel of other kinases.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against recombinant human BTK.

Materials:

  • Recombinant human BTK enzyme (1 nM)

  • Fluoresceinated peptide substrate (1.5 µM)

  • ATP (20 µM, at the apparent Km)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT

  • Test compounds (this compound and analogues) dissolved in 1.6% DMSO

  • 384-well V-bottom plates

  • EDTA solution (35 mM) for reaction termination

Procedure:

  • Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]

  • A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is prepared.[1]

  • The enzyme/substrate mixture is added to the wells containing the test compounds to initiate the reaction. The final reaction volume is 30 µL.[1]

  • The reaction is incubated at room temperature for 60 minutes.[1]

  • The reaction is terminated by the addition of 45 µL of 35 mM EDTA.[1]

  • The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product.[1]

  • The extent of phosphorylation is quantified, and IC50 values are calculated from the dose-response curves.

Cellular B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)

Objective: To assess the functional inhibition of BCR signaling in a cellular context.

Materials:

  • Human Ramos B cells

  • Anti-IgM antibody

  • Fluo-4 AM calcium indicator dye

  • Test compounds (this compound and analogues)

Procedure:

  • Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.

  • The cells are pre-incubated with various concentrations of the test compounds.

  • BCR signaling is initiated by the addition of anti-IgM antibody.

  • The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.

  • IC50 values are determined by plotting the inhibition of calcium flux against the compound concentration. This compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][2]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of this compound.

Caption: Logical progression of the Structure-Activity Relationship for this compound.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK Antigen Binding BTK_Activation BTK Phosphorylation & Activation LYN_SYK->BTK_Activation PLCg2 PLCγ2 Activation BTK_Activation->PLCg2 Downstream Downstream Signaling (Ca2+ Flux, NF-κB, MAPK) PLCg2->Downstream Cellular_Response B-Cell Proliferation, Survival, & Differentiation Downstream->Cellular_Response BMS935177 This compound BMS935177->BTK_Activation Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Exp_Workflow Start Start: Compound Dilution Plate_Prep Prepare 384-well Plate with Test Compounds Start->Plate_Prep Reaction Initiate Reaction: Add Enzyme Mix to Plate Plate_Prep->Reaction Enzyme_Mix Prepare BTK Enzyme, Substrate, & ATP Mix Enzyme_Mix->Reaction Incubation Incubate at RT for 60 minutes Reaction->Incubation Termination Terminate Reaction with EDTA Incubation->Termination Analysis Analyze by Electrophoresis (Substrate vs. Product) Termination->Analysis IC50_Calc Calculate IC50 Values Analysis->IC50_Calc

Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.

Conclusion

The structure-activity relationship of this compound reveals a highly optimized molecular architecture for potent and selective inhibition of BTK. The key structural features, including the 7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical for its biological activity. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. The successful design of this compound underscores the power of systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.

References

BMS-935177: A Comprehensive Kinase Selectivity Profile and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document summarizes key quantitative data, details the experimental protocols for crucial assays, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Kinase Inhibition Profile

This compound is a highly selective inhibitor of BTK with a potent IC50 value of 2.8 nM in cell-free assays.[1][2] Its selectivity has been demonstrated against a panel of other kinases, including other members of the Tec family and the Src family of kinases. The compound is between 5- and 67-fold more selective for BTK over other Tec family kinases such as TEC, BMX, ITK, and TXK.[1][2] Furthermore, this compound shows greater than 50-fold selectivity over the SRC family of kinases and a remarkable 1100-fold selectivity over SRC itself.[1] A summary of the inhibitory activity of this compound against a selection of kinases is presented in the table below.

Kinase TargetIC50 (nM)Selectivity vs. BTK (Fold)
BTK 2.8 1
TEC13~5
BLK20~7
BMX24~9
TRKA30~11
ITKNot explicitly quantified, but selectivity is between 5- and 67-foldNot explicitly quantified
TXKNot explicitly quantified, but selectivity is between 5- and 67-foldNot explicitly quantified
HER4<150>50
TRKB<150>50
RET<150>50
SRCNot explicitly quantified, but selectivity is 1100-fold1100

Note: Data is compiled from multiple sources.[1][2] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines the methodology for determining the in vitro potency of this compound against human recombinant BTK.

Materials:

  • This compound (dissolved in DMSO at 10 mM)

  • Human recombinant BTK (1 nM final concentration)

  • Fluoresceinated peptide substrate (1.5 µM final concentration)

  • ATP (20 µM final concentration, corresponding to the apparent Km)

  • Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

  • 384-well V-bottom plates

  • 35 mM EDTA for reaction termination

Procedure:

  • Compound Preparation: this compound is serially diluted to 11 different concentrations in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • This compound at various concentrations

    • Human recombinant BTK

    • Fluoresceinated peptide

    • ATP

    • Assay buffer to a final volume of 30 µL.

  • Incubation: The reaction plate is incubated at room temperature for 60 minutes.

  • Reaction Termination: The kinase reaction is stopped by adding 45 µL of 35 mM EDTA to each well.

  • Data Analysis: The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product. The amount of phosphorylation is quantified by measuring fluorescence (excitation at 488 nm, emission at 530 nm). The IC50 values are then calculated from the dose-response curves.[3]

Cell-Based Assays

1. Calcium Flux Inhibition Assay in Human Ramos B Cells:

  • Objective: To assess the functional inhibition of the B-cell receptor (BCR) signaling pathway.

  • Methodology: Human Ramos B cells are stimulated to induce calcium mobilization, a key event downstream of BTK activation. The ability of this compound to inhibit this calcium flux is measured.

  • Result: this compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][3]

2. CD69 Surface Expression Inhibition Assay:

  • Objective: To evaluate the effect of this compound on B-cell activation.

  • Methodology: Peripheral B cells are stimulated with anti-IgM and anti-IgG to upregulate the activation marker CD69. The inhibitory effect of this compound on CD69 expression is quantified.

  • Key Finding: this compound inhibits CD69 surface expression upon BCR stimulation but has no effect when B cells are stimulated through the CD40 receptor, demonstrating its specificity for the BCR pathway.[1][3]

3. TNFα Production Inhibition in PBMCs:

  • Objective: To determine the inhibitory effect of this compound on Fcγ receptor (FcγR) signaling.

  • Methodology: Peripheral blood mononuclear cells (PBMCs) are stimulated with IgG-containing immune complexes to activate low-affinity Fcγ receptors (FcγRIIa and FcγRIII), leading to the production of TNFα. The ability of this compound to inhibit this cytokine production is measured.

  • Result: this compound effectively inhibits TNFα production with an IC50 value of 14 nM.[1][3]

Mandatory Visualizations

Signaling Pathway Diagram

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK Recruits & Activates LYN->CD79 Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG Generates IP3 IP3 PLCg2->IP3 Generates NFkB NF-κB Activation DAG->NFkB Leads to Ca_Flux Calcium Flux IP3->Ca_Flux Induces BMS935177 This compound BMS935177->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents: - Kinase (BTK) - Substrate (Peptide) - ATP - Assay Buffer C 3. Mix Reagents and Compound in 384-well plate A->C B 2. Prepare Compound Plate: Serial dilution of this compound B->C D 4. Incubate at Room Temperature (60 minutes) C->D E 5. Terminate Reaction (Add EDTA) D->E F 6. Separate Products (Electrophoresis) E->F G 7. Measure Fluorescence Signal F->G H 8. Calculate IC50 Value G->H

References

BMS-935177: A Technical Overview of a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the TEC family, playing a pivotal role in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][2] Its inhibition is a key therapeutic strategy for a range of autoimmune diseases and B-cell malignancies.[1][3][4] This document summarizes the core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a second-generation, reversible carbazole inhibitor of BTK.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK, reversible inhibitors like this compound bind through non-covalent interactions.[5][6] This reversible binding offers a distinct pharmacological profile. This compound functions as an ATP-competitive inhibitor, occupying the ATP binding pocket and preventing the phosphorylation of BTK, thereby blocking downstream signaling.[6][7] This mode of action effectively suppresses B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are critical for B-cell activation, proliferation, and the secretion of pro-inflammatory cytokines.[5][8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of this compound

Target/AssayIC50 (nM)Notes
Human Recombinant BTK (cell-free)2.8[10]Potent inhibition of BTK enzymatic activity.
Calcium Flux (human Ramos B cells)27[10][11]Inhibition of a key downstream event in B-cell activation.
TNFα Production (human PBMCs)14[10][11]Inhibition of pro-inflammatory cytokine release mediated by Fcγ receptors.
Human Whole Blood CD69 Expression550 ± 100[11]Mean IC50 value, indicating activity in a complex biological matrix.
Mouse Whole Blood CD69 Expression2060 ± 240[11]Mean IC50 value, showing species-specific differences.

Table 2: Kinase Selectivity of this compound

Kinase FamilySelectivity vs. BTKSpecific Kinases Inhibited (<150 nM)Notes
TEC Family5- to 67-fold[10]TEC, BMX, ITK, TXKDemonstrates good selectivity within the same kinase family.
SRC Family>50-fold[10]SRC (1100-fold)Highly selective against the SRC family of kinases.
Other Kinases-TRKA, HER4, TRKB, RETOther kinases inhibited with a potency of less than 150 nM.[10]

Table 3: Preclinical Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (%)Plasma Protein BindingHalf-life (T1/2)Notes
Mouse84-100[10]High (<1% free)4 h (at 2 mg/kg i.v.)[10]Excellent oral bioavailability despite low aqueous solubility.[10]
Rat84-100[10]High (<1% free)5.1 h (at 2 mg/kg i.v.)[10]Low clearance observed in single intravenous infusion studies.[10]
Dog84-100[10]High (<1% free)Not specified
Cynomolgus Monkey84-100[10]High (<1% free)Not specified
HumanNot specifiedHigh (<1% free)[10]Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of this compound.

Human Recombinant BTK Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of human recombinant BTK.

Methodology: [11]

  • Prepare a reaction mixture in a 384-well plate containing:

    • This compound at 11 different concentrations (dissolved in 10 mM DMSO).

    • Human recombinant BTK (1 nM).

    • Fluoresceinated peptide substrate (1.5 μM).

    • ATP (20 μM, corresponding to the Km app).

    • Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO).

    • The final volume of the reaction is 30 μL.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding 45 μL of 35 mM EDTA to each well.

  • Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.

  • Detect the separated products using fluorescence (excitation at 488 nm, emission at 530 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mouse Anti-Collagen Antibody-Induced Arthritis (CAIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory arthritis.

Methodology: [11]

  • Induce arthritis in mice by intraperitoneally (i.p.) injecting a mixture of four monoclonal anti-mouse type II collagen antibodies (1 mg of each).

  • Immediately after antibody injection, begin daily oral dosing with one of the following:

    • Vehicle (EtOH:TPGS:PEG300, 5:5:90).

    • This compound (10 or 30 mg/kg).

    • Dexamethasone (1 mg/kg) as a positive control.

  • Three days after the initial antibody injection, administer 1.25 mg/kg of lipopolysaccharide (LPS) i.p. to boost the inflammatory response.

  • Monitor the mice three times per week for the development and severity of paw inflammation.

  • Assess paw inflammation using a clinical scoring system.

Visualizations

The following diagrams illustrate key concepts related to this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 BMS935177 This compound BMS935177->BTK inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Ca_Flux->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Plate_Prep Prepare 384-well plate with reagents Incubation Incubate at RT for 60 min Plate_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of this compound Inhibitor_Prep->Incubation Termination Terminate reaction with EDTA Incubation->Termination Separation Electrophoretic separation Termination->Separation Detection Fluorescence detection Separation->Detection Calculation Calculate IC50 Detection->Calculation

Caption: Workflow for the in vitro human recombinant BTK inhibition assay.

Logical_Relationship Target_ID Target Identification (BTK in Autoimmunity) Lead_Gen Lead Generation (Carbazole Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (this compound) Lead_Opt->Candidate_Selection Preclinical_Dev Preclinical Development (In Vitro & In Vivo) Candidate_Selection->Preclinical_Dev Clinical_Dev Clinical Development Preclinical_Dev->Clinical_Dev

Caption: Logical progression of this compound's drug discovery and development process.

References

Unveiling the Role of BMS-935177 in B-Cell Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177, and its targeted validation in B-cells. It is designed to offer a comprehensive resource encompassing its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Core Target and Mechanism of Action

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1][2] BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling, including the mobilization of calcium (Ca2+) and the activation of transcription factors that drive B-cell responses.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation. This blockade of BTK activity effectively halts the downstream signaling cascade initiated by BCR engagement, thereby inhibiting B-cell activation and proliferation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity for BTK and its effectiveness in cellular models of B-cell activation.

ParameterDescriptionValueCell Line/SystemReference
BTK IC50 Half-maximal inhibitory concentration against recombinant human BTK enzyme.3 nMCell-free enzymatic assay[1]
Calcium Flux IC50 Half-maximal inhibitory concentration for the inhibition of anti-IgM-induced calcium mobilization.27 nMRamos (human B-cell lymphoma)[1]
CD69 Expression IC50 Half-maximal inhibitory concentration for the inhibition of anti-IgM/anti-IgG-induced CD69 surface expression.Not explicitly quantified, but effective inhibition demonstrated.Peripheral B-cells[1][2]
TNFα Production IC50 Half-maximal inhibitory concentration for the inhibition of TNFα production driven by IgG-containing immune complexes.14 nMPeripheral Blood Mononuclear Cells (PBMCs)[1][2]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

B-Cell Receptor (BCR) Signaling Pathway and Point of this compound Inhibition

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (Src Family Kinases) BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding & Cross-linking BTK BTK (Bruton's Tyrosine Kinase) LYN_SYK->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BMS935177 This compound BMS935177->BTK Inhibition IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Ca_Flux Calcium (Ca2+) Mobilization IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_Flux->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Activation) Downstream->Gene_Expression

Caption: BCR signaling cascade and the inhibitory action of this compound on BTK.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition & Analysis Harvest 1. Harvest Ramos B-cells Load_Dye 2. Load cells with a calcium-sensitive dye (e.g., Indo-1 AM) Harvest->Load_Dye Wash 3. Wash to remove excess dye Load_Dye->Wash Preincubate 4. Pre-incubate cells with varying concentrations of this compound Wash->Preincubate Stimulate 5. Stimulate with anti-IgM antibody Preincubate->Stimulate Acquire 6. Measure fluorescence intensity over time using a flow cytometer or plate reader Stimulate->Acquire Analyze 7. Analyze data to determine IC50 value Acquire->Analyze

Caption: Workflow for assessing this compound's effect on calcium mobilization.

Experimental Workflow: CD69 Surface Expression Assay

CD69_Expression_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_staining Staining & Analysis Isolate 1. Isolate peripheral B-cells from whole blood Culture 2. Culture B-cells in appropriate medium Isolate->Culture Treat 3. Treat with varying concentrations of this compound Culture->Treat Stimulate_CD69 4. Stimulate with anti-IgM and anti-IgG antibodies Treat->Stimulate_CD69 Incubate 5. Incubate for 18-24 hours Stimulate_CD69->Incubate Stain 6. Stain cells with fluorescently labeled anti-CD69 and B-cell markers (e.g., anti-CD19) Incubate->Stain Analyze_FACS 7. Analyze CD69 expression on B-cells by flow cytometry Stain->Analyze_FACS

Caption: Workflow for measuring CD69 surface expression on B-cells.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

BTK Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human BTK.

Materials:

  • Recombinant human BTK enzyme

  • Fluoresceinated peptide substrate

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well plates

  • EDTA solution

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the following components in order:

    • Assay Buffer

    • This compound at various concentrations

    • Recombinant human BTK (final concentration ~1 nM)

    • Fluoresceinated peptide substrate (final concentration ~1.5 µM)

  • Initiate the enzymatic reaction by adding ATP (final concentration ~20 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding a solution of EDTA.

  • Analyze the reaction mixture by measuring the fluorescence of the phosphorylated product.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular Calcium Flux Assay

Objective: To assess the inhibitory effect of this compound on BCR-induced calcium mobilization in B-cells.

Materials:

  • Ramos B-cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

  • This compound (dissolved in DMSO)

  • Anti-IgM antibody (F(ab')2 fragment)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Culture Ramos B-cells to the desired density.

  • Harvest and wash the cells with HBSS without calcium and magnesium.

  • Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.

  • Resuspend the cells in HBSS with calcium and magnesium.

  • Aliquot the cells into flow cytometry tubes or a microplate.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Establish a baseline fluorescence reading for 30-60 seconds.

  • Add anti-IgM antibody to stimulate the B-cell receptor.

  • Immediately acquire fluorescence data for a period of 5-10 minutes.

  • Analyze the change in fluorescence intensity over time to quantify calcium flux.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

CD69 Surface Expression Assay

Objective: To evaluate the effect of this compound on the activation-induced surface expression of CD69 on B-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated peripheral B-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Anti-IgM and anti-IgG antibodies for stimulation

  • Fluorescently labeled antibodies: anti-CD19 (or another B-cell marker) and anti-CD69

  • FACS buffer (e.g., PBS with 2% FBS)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • (Optional) Isolate B-cells from PBMCs using a B-cell isolation kit.

  • Plate the cells in a 96-well culture plate at a density of approximately 1-2 x 10^5 cells/well.

  • Add varying concentrations of this compound to the wells and pre-incubate for 1-2 hours.

  • Stimulate the cells with a combination of anti-IgM and anti-IgG antibodies. Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on the B-cell population (CD19-positive cells) and analyze the percentage of CD69-positive cells and the mean fluorescence intensity of CD69.

  • Determine the dose-dependent inhibition of CD69 expression by this compound.

This guide provides a foundational understanding of this compound's interaction with B-cells. The presented data and protocols are intended to facilitate further research and development in the field of immunology and drug discovery.

References

Preclinical Pharmacology of BMS-935177: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of the compound's mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile based on available preclinical data.

Core Mechanism of Action

This compound is a highly selective and reversible inhibitor of Bruton's Tyrosine Kinase, a critical non-receptor tyrosine kinase in the Tec family. BTK is an essential signaling element in various immune cell pathways, particularly in B-cell development, activation, and signaling.[1][2] By reversibly binding to BTK, this compound effectively blocks its kinase activity, thereby modulating downstream signaling cascades.[3] This targeted inhibition forms the basis of its potential therapeutic utility in autoimmune diseases and B-cell malignancies.[4][5]

In Vitro Pharmacology

Enzymatic and Cellular Activity

This compound demonstrates potent inhibition of BTK in cell-free assays and functional activity in various cellular systems. The compound exhibits high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 ValueSelectivity vs. BTKReference
Primary Target
Bruton's Tyrosine Kinase (BTK)2.8 nM-[6]
3 nM-[7]
Tec Family Kinases
TEC13 nM~5-fold[6]
BMX24 nM~9-fold[6]
ITK-5 to 67-fold[6]
TXK-5 to 67-fold[6]
BLK20 nM~7-fold[6]
Other Kinases
SRC Family Kinases->50-fold[6]
SRC-1100-fold[6]
TRKA30 nM~11-fold[6]
HER4<150 nM>50-fold[6]
TRKB<150 nM>50-fold[6]
RET<150 nM>50-fold[6]
Cellular Assays
Calcium Flux (Human Ramos B cells)27 nM-[6][7]
TNFα Production (Human PBMCs)14 nM-[6][7]
CD69 Expression (Human Whole Blood)550 ± 100 nM-[7]
CD69 Expression (Mouse Whole Blood)2060 ± 240 nM-[7]
Experimental Protocols

BTK Enzyme Inhibition Assay: The inhibitory activity of this compound on human recombinant BTK was assessed using a fluorescence-based assay. The protocol involved incubating the compound at various concentrations with 1 nM human recombinant BTK, 1.5 µM fluoresceinated peptide substrate, and 20 µM ATP in an assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO). Following a 60-minute incubation at room temperature, the reaction was stopped by the addition of 35 mM EDTA. The levels of phosphorylated and unphosphorylated substrate were quantified via electrophoretic separation.[7]

G cluster_0 BTK Enzyme Inhibition Assay Workflow Compound Dilution Compound Dilution Assay Plate Preparation Assay Plate Preparation Compound Dilution->Assay Plate Preparation Add this compound Incubation Incubation Assay Plate Preparation->Incubation Add BTK, Peptide, ATP Reaction Termination Reaction Termination Incubation->Reaction Termination Add EDTA Analysis Analysis Reaction Termination->Analysis Electrophoretic Separation G cluster_1 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ca_Flux Calcium Flux PLCG2->Ca_Flux CD69 CD69 Expression Ca_Flux->CD69 BMS935177 This compound BMS935177->BTK G cluster_2 Rat Pharmacokinetic Study Workflow Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Oral Gavage Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Serial Collection Sample Storage Sample Storage Plasma Separation->Sample Storage Centrifugation Analysis Analysis Sample Storage->Analysis -20°C

References

BMS-935177 in vitro potency and IC50

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Potency and IC50 of BMS-935177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document details its biochemical and cellular activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Overview of this compound

This compound is a second-generation, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1] BTK is a crucial signaling element in multiple cell types, particularly B-lymphocytes, and plays a critical role in the B-cell antigen receptor (BCR) signaling pathway.[1][2] By inhibiting BTK, this compound effectively blocks downstream signaling, making it a subject of investigation for autoimmune diseases and other conditions where B-cell activity is implicated.[1]

Quantitative Data: In Vitro Potency and IC50

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target, BTK, and other related kinases.

Target KinaseIC50 (nM)Selectivity vs. BTKReference
BTK 2.8 -[2][3]
Tec Family Kinases (TEC, BMX, ITK, TXK)-5 to 67-fold[2][3]
SRC Family Kinases-> 50-fold[3]
SRC-~1100-fold[3]
TRKA, HER4, TRKB, RET< 150> 50-fold[3]
Table 2: Cellular Activity

This table summarizes the IC50 values of this compound in various cell-based functional assays, demonstrating its potency in a more complex biological environment.

AssayCell TypeMeasurementIC50 (nM)Reference
Calcium Flux InhibitionHuman Ramos B-CellsSuppression of anti-IgG-stimulated Ca²+ flux27[3][4]
TNFα Production InhibitionHuman PBMCsInhibition of TNFα production via Fcγ receptor signaling14[3][4]
Whole Blood Assay (Human)Human Whole Blood-550 ± 100[4]
Whole Blood Assay (Mouse)Mouse Whole Blood-2060 ± 240[4]

Signaling Pathway

This compound exerts its effect by inhibiting the BTK signaling pathway, which is central to B-cell function. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Recruits & Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation (Gene Expression) DAG->NFkB Ca_Flux->NFkB Inhibitor This compound Inhibitor->BTK Inhibits Antigen Antigen Antigen->BCR Activation

BTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following protocols are based on published methods for characterizing this compound.

Protocol: BTK Enzymatic Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on purified BTK enzyme activity.[4]

  • Reagents & Materials:

    • Inhibitor: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

    • Enzyme: Human recombinant BTK (final concentration 1 nM).

    • Substrate: Fluoresceinated peptide tracer (final concentration 1.5 µM).

    • Cofactor: ATP (final concentration 20 µM, approximately the Km).

    • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT.

    • Termination Solution: 35 mM EDTA in buffer.

    • Hardware: 384-well V-bottom plates, microplate reader capable of electrophoretic separation.

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the this compound DMSO stock to generate an 11-point concentration curve.

    • Reaction Setup: In a 384-well plate, add the assay buffer, human recombinant BTK, fluoresceinated peptide, and the this compound dilution. The final DMSO concentration should be consistent across all wells (e.g., 1.6%).

    • Initiation: Initiate the enzymatic reaction by adding ATP. The final reaction volume is 30 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Termination: Stop the reaction by adding 45 µL of the termination solution to each well.

    • Analysis: Analyze the reaction mixture via electrophoretic separation to distinguish the phosphorylated product from the substrate.

    • Detection: Measure the fluorescence of the product and substrate (Excitation: 488 nm, Emission: 530 nm).

    • Calculation: Determine the percent inhibition at each concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol: Cellular Calcium Flux Assay

This cell-based assay measures the ability of this compound to inhibit BCR-mediated signaling in B-cells.[4]

  • Reagents & Materials:

    • Cell Line: Human Ramos B-cells (a human Burkitt's lymphoma cell line).

    • Inhibitor: this compound, prepared in appropriate dilutions.

    • Stimulant: Anti-human IgG antibody to cross-link the B-cell receptor.

    • Detection: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Hardware: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR - Fluorometric Imaging Plate Reader).

  • Procedure:

    • Cell Preparation: Plate Ramos B-cells in a microplate and load them with a calcium-sensitive dye according to the manufacturer's instructions.

    • Compound Incubation: Add the desired concentrations of this compound to the wells. Incubate for 1 hour in the dark at 37°C.

    • Baseline Reading: Measure the baseline fluorescence of each well using the plate reader.

    • Stimulation: Add the anti-IgG stimulant to all wells simultaneously using the plate reader's injection system.

    • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the calcium flux.

    • Data Analysis: Calculate the magnitude of the calcium flux (e.g., peak fluorescence minus baseline). Determine the percent inhibition for each this compound concentration compared to vehicle-treated controls.

    • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in an enzymatic assay.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Prepare Reagents: Enzyme, Substrate, ATP, Assay Buffer a1 Dispense Reagents and Compound into 384-Well Plate p1->a1 p2 Prepare Compound Plate: 11-point serial dilution of this compound in DMSO p2->a1 a2 Initiate Reaction by Adding ATP a1->a2 a3 Incubate at Room Temp for 60 minutes a2->a3 a4 Terminate Reaction with EDTA Solution a3->a4 d1 Read Plate (Fluorescence Measurement) a4->d1 d2 Calculate % Inhibition vs. Control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Standard experimental workflow for IC50 determination.

References

The Binding Kinetics of BMS-935177 to Bruton's Tyrosine Kinase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). While specific kinetic parameters such as association rate (k_on_), dissociation rate (k_off_), and residence time for this compound are not publicly available, this document summarizes the existing quantitative data and outlines the detailed experimental protocols used to characterize the binding kinetics of such inhibitors.

Quantitative Data Summary

This compound is a highly potent and selective reversible inhibitor of BTK.[1] Its potency has been determined through various in vitro assays, as summarized in the tables below.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
BTKCell-free assay2.8[2]
TECCell-free assay13[2]
BLKCell-free assay20[2]
BMXCell-free assay24[2]
TrkACell-free assay30[2]

Table 2: Cellular Activity of this compound

Cellular ProcessCell TypeIC50 (nM)
Calcium Flux InhibitionHuman Ramos B cells27[3]
TNFα Production InhibitionPeripheral Blood Mononuclear Cells (PBMCs)14[3]
BCR-stimulated CD69 ExpressionHuman Whole Blood550 ± 100[3]
BCR-stimulated CD69 ExpressionMouse Whole Blood2060 ± 240[3]

Experimental Protocols

The determination of binding kinetics for a reversible inhibitor like this compound typically involves techniques that can measure the rates of association and dissociation of the inhibitor-enzyme complex in real-time. The following are detailed methodologies for key experiments used in the characterization of BTK inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

Methodology:

  • Immobilization of BTK:

    • Recombinant human BTK protein is covalently immobilized on a sensor chip surface (e.g., CM5 sensor chip) using standard amine coupling chemistry.

    • The sensor surface is first activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • A solution of BTK in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active esters on the surface are deactivated by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the immobilization of BTK to subtract non-specific binding and bulk refractive index changes.

  • Kinetic Analysis:

    • A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized BTK and reference surfaces.

    • The association of this compound to BTK is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).

    • Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the this compound-BTK complex, observed as a decrease in the SPR signal.

    • The sensor surface is regenerated between different concentrations of this compound using a low pH buffer or a specific regeneration solution to ensure the complete removal of the bound inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are double-referenced by subtracting the signal from the reference flow cell and a buffer blank injection.

    • The association (k_on_) and dissociation (k_off_) rate constants are determined by globally fitting the sensorgram data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_. The residence time (τ) is the reciprocal of the dissociation rate constant (1/k_off_).

Kinase Activity Assay for IC50 Determination

This assay measures the ability of an inhibitor to block the enzymatic activity of BTK.

Methodology:

  • Assay Preparation:

    • The assay is typically performed in a 384-well plate format.

    • A reaction mixture is prepared containing recombinant human BTK, a fluorescently labeled peptide substrate, and ATP in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, and 4 mM DTT).[3]

  • Inhibition Measurement:

    • This compound is serially diluted to various concentrations and added to the wells.[3]

    • The enzymatic reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[3]

  • Detection and Analysis:

    • The reaction is terminated by the addition of a stop solution, such as EDTA.[3]

    • The amount of phosphorylated substrate is quantified using methods like capillary electrophoresis with laser-induced fluorescence or a fluorescence polarization-based readout.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

BTK Signaling Pathway and Inhibition by this compound

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 BTK BTK PIP3->BTK Recruitment LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression BMS935177 This compound BMS935177->BTK Reversible Inhibition SPR_Workflow General Workflow for SPR-Based Binding Kinetics Analysis A 1. BTK Immobilization (Amine Coupling) B 2. This compound Injection (Association) A->B C 3. Buffer Flow (Dissociation) B->C D 4. Surface Regeneration C->D E 5. Data Analysis (Global Fitting to 1:1 Model) C->E D->B Inject next concentration F Determine kon, koff, KD, τ E->F

References

Methodological & Application

Application Note: BMS-935177 Inhibition of B-Cell Receptor Signaling in Ramos Cells via Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that serves as a critical component of the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[3][6] Activated PLCγ2 is essential for mobilizing intracellular calcium stores, a key event in B-cell activation, proliferation, and survival.[3][6][7]

The Ramos B-cell line, a human Burkitt's lymphoma cell line expressing surface IgM, is a widely used model for studying BCR-mediated signaling.[8] The calcium flux assay in these cells provides a robust and functional readout for the activity of the BCR signaling cascade. By stimulating the BCR with an anti-IgM antibody, a significant and measurable increase in intracellular calcium is induced. This response is dependent on BTK activity, making it an ideal system for characterizing the potency and mechanism of action of BTK inhibitors like this compound.

This application note provides a detailed protocol for performing a calcium flux assay in Ramos B cells to determine the inhibitory activity of this compound.

BCR Signaling Pathway and this compound Inhibition

The following diagram illustrates the simplified B-cell receptor signaling cascade leading to calcium mobilization and highlights the inhibitory action of this compound.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates IP3 IP3 PLCG2->IP3 Generates ER ER Store IP3->ER Binds to Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases BMS This compound BMS->BTK Inhibits Stimulus Anti-IgM Stimulus->BCR Cross-links Experimental_Workflow A 1. Culture & Harvest Ramos B-Cells B 2. Wash & Count Cells A->B C 3. Load with Calcium Dye (e.g., Fluo-4 AM) B->C D 4. Wash to Remove Excess Dye C->D E 5. Incubate with this compound (Dose-Response) D->E F 6. Measure Baseline Fluorescence E->F G 7. Add Stimulus (Anti-IgM) F->G H 8. Record Kinetic Fluorescence Response G->H I 9. Analyze Data & Calculate IC50 H->I Logical_Relationship A BCR Cross-linking (Anti-IgM) B BTK Activation A->B C PLCγ2 Activation B->C D Intracellular Ca²⁺ Release C->D E Fluorescence Increase D->E F This compound F->B Inhibits

References

Application Notes and Protocols for BMS-935177: A BTK Inhibitor for Modulating TNFα Production in PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in various immune cell signaling pathways.[1][2][3] BTK plays a crucial role in the activation and function of multiple immune cell types, including B cells and myeloid cells.[4] In peripheral blood mononuclear cells (PBMCs), particularly monocytes and macrophages, BTK is a key mediator of Fc gamma receptor (FcγR) signaling, which can be triggered by immune complexes. Activation of this pathway leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), a central mediator of inflammation implicated in numerous autoimmune and inflammatory diseases.[1][4] Consequently, the inhibition of BTK by this compound presents a promising therapeutic strategy for these conditions by downregulating TNFα production.[4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting TNFα production in human PBMCs.

Mechanism of Action: BTK Inhibition and TNFα Production

The signaling pathway leading to TNFα production in response to immune complex stimulation in myeloid cells is depicted below. This compound exerts its inhibitory effect by blocking the activity of BTK, a critical node in this cascade.

BTK_Signaling_Pathway BTK Signaling Pathway in FcγR-Mediated TNFα Production cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immune_Complex Immune Complex FcgammaR Fcγ Receptor Immune_Complex->FcgammaR Binding Syk Syk FcgammaR->Syk Activates BTK BTK Syk->BTK Activates PLCgamma2 PLCγ2 BTK->PLCgamma2 Activates NFkappaB_Pathway NF-κB Pathway PLCgamma2->NFkappaB_Pathway Leads to activation of TNFa_Gene TNFα Gene Transcription NFkappaB_Pathway->TNFa_Gene BMS_935177 This compound BMS_935177->BTK Inhibits TNFa_Protein TNFα Protein TNFa_Gene->TNFa_Protein Translation Secretion TNFα Secretion TNFa_Protein->Secretion Secretion

Caption: BTK Signaling Pathway in TNFα Production.

Quantitative Data Summary

The inhibitory activity of this compound on TNFα production in PBMCs has been quantified and is summarized in the table below. This data is critical for determining appropriate dose ranges for in vitro experiments.

CompoundCell TypeStimulusAssay ReadoutIC50Reference
This compoundPBMCsIgG-containing immune complexesTNFα Production14 nM[1][3]
BMS-986142PBMCsFcγ Receptor-dependentCytokine Production-[4][5]

Experimental Protocol: TNFα Production Assay in PBMCs

This protocol details the steps to measure the inhibitory effect of this compound on TNFα production by human PBMCs stimulated with immune complexes.

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for monocyte isolation)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human IgG

  • Goat anti-human IgG

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Human TNFα ELISA Kit

  • Plate reader

Experimental Workflow

Experimental_Workflow Experimental Workflow for TNFα Production Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate PBMCs from whole blood using Ficoll-Paque D Seed PBMCs into 96-well plate A->D B Prepare serial dilutions of this compound in cell culture medium E Pre-incubate cells with This compound dilutions B->E C Prepare IgG immune complexes F Add IgG immune complexes to stimulate cells C->F D->E E->F G Incubate for 18-24 hours F->G H Collect cell culture supernatants G->H I Perform Human TNFα ELISA on supernatants H->I J Read absorbance and calculate TNFα concentrations I->J K Plot dose-response curve and determine IC50 J->K

Caption: Workflow for TNFα Production Assay.

Step-by-Step Methodology
  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

  • Preparation of IgG Immune Complexes:

    • To prepare IgG immune complexes, incubate human IgG (e.g., 50 µg/mL) with goat anti-human IgG at an appropriate ratio (e.g., 1:4) in RPMI 1640 medium for 1 hour at 37°C.

  • Cell Plating and Treatment:

    • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Cell Stimulation:

    • Add 50 µL of the pre-formed IgG immune complexes to the wells containing PBMCs and this compound/vehicle.

    • Include unstimulated control wells (PBMCs with medium only) and stimulated control wells (PBMCs with immune complexes and vehicle).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants for TNFα measurement. If not analyzed immediately, supernatants can be stored at -80°C.[6]

  • TNFα Measurement by ELISA:

    • Quantify the concentration of TNFα in the collected supernatants using a commercial human TNFα ELISA kit.[6][7][8][9][10] Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls, and the incubation and washing steps.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the TNFα concentrations in each sample by interpolating from the standard curve.

    • Normalize the data by expressing the TNFα levels in the this compound-treated wells as a percentage of the TNFα level in the stimulated vehicle control wells.

    • Plot the percentage of TNFα production against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits TNFα production by 50%) using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Conclusion

This document provides a comprehensive guide for evaluating the inhibitory effect of this compound on TNFα production in human PBMCs. The provided protocol, based on established methodologies, offers a robust framework for researchers to quantify the potency of this BTK inhibitor. The understanding of the underlying BTK-mediated signaling pathway is crucial for the interpretation of the experimental results and for the broader context of developing targeted therapies for inflammatory and autoimmune diseases.

References

Application Notes and Protocols for BMS-935177 in a Mouse Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of BMS-935177, a Bruton's tyrosine kinase (BTK) inhibitor, in a mouse model of arthritis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Quantitative Data Summary

The following table summarizes the in vivo dosage and efficacy of this compound in a mouse model of collagen-antibody-induced arthritis (CAIA).

ParameterDetailsReference
Compound This compound[1]
Animal Model Mouse Collagen-Antibody-Induced Arthritis (CAIA)[1]
Mouse Strain Not Specified in Provided AbstractN/A
Dosage 10 mg/kg and 30 mg/kg[1]
Administration Route Oral (p.o.), daily[1]
Vehicle EtOH:TPGS:PEG300 (5:5:90)[1]
Efficacy Dose-dependent reduction in both severity and incidence of clinically evident disease. At 10 mg/kg, disease severity was reduced by about 40% compared to the vehicle-treated group, and the percentage of animals showing signs of disease was reduced by a third.[1]

Experimental Protocols

Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol describes the induction of arthritis in mice using a cocktail of anti-collagen antibodies followed by lipopolysaccharide (LPS) challenge, and subsequent treatment with this compound. This model is relevant for studying the effects of therapeutic agents on the inflammatory and joint-destructive aspects of arthritis.

Materials:

  • This compound

  • Vehicle solution: 5% Ethanol, 5% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), 90% PEG300 (Polyethylene glycol 300)

  • Mixture of four monoclonal anti-mouse type II collagen antibodies

  • Lipopolysaccharide (LPS) from E. coli

  • 8-10 week old female BALB/c mice (or other appropriate strain)

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injections

Procedure:

  • Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment.

  • Arthritis Induction (Day 0):

    • Administer a mixture of four monoclonal anti-mouse type II collagen antibodies (1 mg of each) to each mouse via intraperitoneal (i.p.) injection.

  • Initiation of Treatment (Day 0):

    • Begin daily oral dosing immediately after antibody administration.

    • Vehicle Group: Administer the vehicle solution (EtOH:TPGS:PEG300, 5:5:90) orally.

    • This compound Groups: Administer this compound orally at the desired doses (e.g., 10 mg/kg and 30 mg/kg), dissolved in the vehicle.

    • Positive Control Group (Optional): Administer a known anti-inflammatory agent, such as dexamethasone (1 mg/kg, p.o.), dissolved in the appropriate vehicle.

  • LPS Challenge (Day 3):

    • Administer LPS (1.25 mg/kg) to each mouse via i.p. injection to synchronize and enhance the inflammatory response.

  • Monitoring and Scoring:

    • Monitor the mice three times per week for the development and severity of paw inflammation.

    • Clinical scoring is typically performed by assessing erythema and swelling in each paw on a scale of 0-4 (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

  • Data Analysis:

    • Compare the clinical scores, incidence of arthritis, and changes in body weight between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway

This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[2][3] In the context of rheumatoid arthritis, BTK is involved in B-cell activation via the B-cell receptor (BCR), and in the activation of monocytes and macrophages through the Fc-gamma receptor (FcγR), leading to the production of inflammatory cytokines.[3]

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR BTK_B BTK BCR->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 NFkB_B NF-κB PLCg2->NFkB_B B-Cell Activation, Proliferation,\nand Antibody Production B-Cell Activation, Proliferation, and Antibody Production NFkB_B->B-Cell Activation, Proliferation,\nand Antibody Production FcR FcγR BTK_M BTK FcR->BTK_M PLCg2_M PLCγ2 BTK_M->PLCg2_M NFkB_M NF-κB PLCg2_M->NFkB_M Cytokine Production\n(TNFα, IL-1β, IL-6) Cytokine Production (TNFα, IL-1β, IL-6) NFkB_M->Cytokine Production\n(TNFα, IL-1β, IL-6) BMS935177 This compound BMS935177->BTK_B Inhibits BMS935177->BTK_M Inhibits

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the experimental workflow for the CAIA mouse model.

CAIA_Workflow Day0 Day 0: - Induce Arthritis (i.p. anti-collagen Abs) - Start Daily Oral Dosing  (Vehicle or this compound) Day3 Day 3: - LPS Challenge (i.p.) Day0->Day3 Monitoring Ongoing: - Monitor Paw Inflammation 3x/week - Clinical Scoring Day3->Monitoring Endpoint Endpoint: - Data Analysis - Compare Clinical Scores Monitoring->Endpoint

Caption: Experimental Workflow for the CAIA Mouse Model.

References

Application Notes and Protocols for Oral Administration of BMS-935177 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with high selectivity.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, differentiation, and survival.[2][3] Inhibition of BTK is a promising therapeutic strategy for autoimmune diseases and B-cell malignancies.[2][3] this compound has demonstrated excellent oral bioavailability across multiple preclinical species, making it a viable candidate for oral administration in clinical settings.[1] These application notes provide a summary of the preclinical data for orally administered this compound and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

In Vitro Activity of this compound
AssaySystemEndpointIC50 (nM)
BTK Enzyme AssayCell-freeInhibition of BTK kinase activity2.8[1]
Calcium FluxHuman Ramos B-cellsInhibition of anti-IgM induced calcium flux27[1][4]
TNFα ProductionHuman PBMCsInhibition of IgG-immune complex induced TNFα production14[1]
CD69 ExpressionHuman Whole BloodInhibition of BCR-stimulated CD69 expression550 ± 100
CD69 ExpressionMouse Whole BloodInhibition of BCR-stimulated CD69 expression2060 ± 240
Kinase Selectivity of this compound
KinaseIC50 (nM)Selectivity vs. BTK
BTK2.81x
TEC13~5x
BLK20~7x
BMX24~9x
TrkA30~11x
SRC>3000>1100x

Data compiled from multiple sources indicating high selectivity for BTK over other kinases, particularly SRC family kinases.[1]

Preclinical Pharmacokinetics of Orally Administered this compound
SpeciesDoseBioavailability (%)T1/2 (hours)
Mouse2 mg/kg (i.v.)-4.0[1]
Rat2 mg/kg (i.v.)-5.1[1]
MouseSolution84 - 100N/A
RatSolution84 - 100N/A
DogSolution84 - 100N/A
Cynomolgus MonkeySolution84 - 100N/A

This compound demonstrates excellent oral bioavailability in preclinical species from both solution and suspension formulations.[1] Plasma protein binding is high in all species tested.[1]

In Vivo Efficacy of Oral this compound in a Rodent Model of Rheumatoid Arthritis
Treatment GroupDose (mg/kg, once daily)Outcome
Vehicle Control-Progressive increase in disease severity and incidence
This compound10Dose-dependent reduction in disease severity and incidence
This compound20Dose-dependent reduction in disease severity and incidence
This compound30Dose-dependent reduction in disease severity and incidence

Oral administration of this compound beginning on the day of primary immunization resulted in a clear dose-dependent reduction in both the severity and incidence of clinically evident disease in a rodent model of rheumatoid arthritis.

Experimental Protocols

BTK Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of this compound against recombinant human BTK.

Materials:

  • This compound

  • Human recombinant BTK (1 nM final concentration)

  • Fluoresceinated peptide substrate (1.5 µM final concentration)

  • ATP (20 µM final concentration)

  • Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

  • DMSO

  • 384-well plates

  • EDTA (35 mM) for reaction termination

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., 11 concentrations).

  • To a 384-well plate, add this compound at various concentrations.

  • Add human recombinant BTK, fluoresceinated peptide, and ATP to the wells containing the compound.

  • The final reaction volume should be 30 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding 45 µL of 35 mM EDTA to each well.

  • Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product to determine the extent of inhibition.

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B-Cell Activation (Calcium Flux) Assay

This protocol outlines a method to assess the effect of this compound on B-cell activation by measuring calcium mobilization in Ramos B-cells following stimulation of the B-cell receptor.

Materials:

  • Ramos B-cells

  • This compound

  • Cell culture medium with 1% FBS

  • No-wash calcium dye

  • 384-well poly-D-lysine coated plates

  • Anti-IgM antibody

  • HBSS supplemented with HEPES and 0.1% BSA

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Resuspend Ramos B-cells in media containing 1% FBS.

  • Add an equal volume of the no-wash calcium dye to the cell suspension.

  • Seed the cells into a 384-well poly-D-lysine coated plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • For inhibition studies, add various concentrations of this compound to the cells and incubate at room temperature for an additional 30 minutes.

  • Prepare the anti-IgM stimulant in HBSS with HEPES and 0.1% BSA.

  • Stimulate the cells with an EC80 concentration of anti-IgM.

  • Immediately measure the intracellular calcium flux using a fluorescence plate reader.

Data Analysis: Determine the IC50 value of this compound by measuring the inhibition of the anti-IgM-mediated calcium response across a range of compound concentrations.

Whole Blood CD69 Expression Assay

This protocol describes an ex vivo assay to evaluate the pharmacodynamic effect of this compound on B-cell activation in whole blood.

Materials:

  • Freshly collected human or mouse whole blood (in heparin tubes)

  • This compound

  • BCR stimulant (e.g., anti-IgM or anti-IgD-dextran)

  • RPMI 1640 medium

  • Fixation buffer

  • Permeabilization buffer

  • Fluorescently labeled antibodies against CD20 (or B220 for mouse) and CD69

  • Flow cytometer

Procedure:

  • Aliquot whole blood into tubes.

  • Add this compound at various concentrations to the blood samples and incubate.

  • Add the BCR stimulant to activate the B-cells and incubate for a specified period (e.g., 24 hours) at 37°C.

  • Include an unstimulated control (no BCR stimulant).

  • Following stimulation, fix the cells.

  • Stain the cells with fluorescently labeled antibodies against a B-cell marker (CD20 or B220) and the activation marker CD69.

  • Lyse the red blood cells.

  • Acquire the samples on a flow cytometer.

Data Analysis: Gate on the B-cell population and quantify the expression of CD69. Calculate the percentage of inhibition of CD69 expression by this compound compared to the stimulated control.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.

    • On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Prepare a suspension of this compound in the vehicle.

    • Beginning on the day of the primary immunization (preventative model) or after the onset of disease (therapeutic model), administer this compound orally once daily at the desired doses (e.g., 10, 20, 30 mg/kg).

    • Administer vehicle to the control group.

  • Efficacy Assessment:

    • Monitor the mice regularly for the onset and progression of arthritis.

    • Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.

    • The primary endpoint is typically the mean arthritis score over time.

    • Secondary endpoints can include paw thickness measurements and histological analysis of the joints at the end of the study.

Data Analysis: Compare the mean arthritis scores between the this compound-treated groups and the vehicle-treated group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB BMS935177 This compound BMS935177->BTK Inhibits

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow_CIA_Model Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Daily Oral Administration (this compound or Vehicle) Day0->Treatment Treatment Start (Preventative Model) Day21->Treatment Treatment Start (Therapeutic Model) Monitoring Regular Monitoring (Arthritis Scoring, Paw Thickness) Day21->Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 42) Monitoring->Endpoint Analysis Data Analysis (Histology, Statistics) Endpoint->Analysis

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

References

Application Notes and Protocols: BMS-935177 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and storage of stock solutions of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results. This document includes detailed information on the physicochemical properties of this compound, step-by-step instructions for stock solution preparation, and recommended storage conditions.

Physicochemical Properties

This compound is a small molecule inhibitor with the following properties:

PropertyValueSource
Molecular Formula C₃₁H₂₆N₄O₃[1][2][3]
Molecular Weight 502.57 g/mol [1][3]
CAS Number 1231889-53-4[1][2]
Appearance Crystalline solid[4]
Solubility

The solubility of this compound in common laboratory solvents is summarized below. It is essential to use fresh, high-purity solvents to achieve optimal dissolution.

SolventSolubilityConcentration (mM)NotesSource
DMSO 100 mg/mL198.98 mMUse fresh DMSO as moisture can reduce solubility.[2][5]
Ethanol 88 - 100 mg/mL~175.1 - 198.98 mM[1][2]
Water Insoluble-[1][2]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of approximately 2.8 to 3 nM.[2][6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, proliferation, and survival.[8][9][10] By inhibiting BTK, this compound effectively blocks downstream signaling cascades, leading to the inhibition of calcium flux and CD69 surface expression in B cells.[2][3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG PIP2 Hydrolysis Ca_Flux Calcium Flux IP3_DAG->Ca_Flux Release from ER NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation IP3_DAG->NFkB_NFAT_AP1 PKC Activation Ca_Flux->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression BMS935177 This compound BMS935177->BTK Inhibition

Figure 1: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents the condensation of moisture, which can affect the compound's stability and solubility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.026 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to 5.026 mg of the compound.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

Molarity Calculation

The following formula can be used to calculate the mass of this compound required to prepare a stock solution of a specific concentration and volume:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 1 mL:

Mass (mg) = 10 mM x 1 mL x 502.57 g/mol = 5.0257 mg

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

Solid Compound
Storage ConditionDurationSource
-20°C (Lyophilized) Up to 3 years[1][2]

The solid powder should be stored in a tightly sealed container, protected from light and moisture.

Stock Solutions
Storage ConditionSolventDurationSource
-80°C DMSOUp to 2 years[6]
-20°C DMSOUp to 1 month[1][2]

Aliquoted stock solutions should be stored at the recommended temperatures to ensure long-term stability. Avoid repeated freeze-thaw cycles. When stored at -80°C, the solution should be used within two years, and when stored at -20°C, it should be used within one year.[6]

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be conducted in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for In Vivo Formulation of BMS-935177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Due to its role in B-cell activation and proliferation, BTK is a key therapeutic target for various autoimmune diseases and B-cell malignancies. This compound has demonstrated excellent oral bioavailability in preclinical species, despite its low aqueous solubility.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, ensuring consistent and effective delivery for pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
ParameterValueSpeciesCitation
Molecular Formula C₃₁H₂₆N₄O₃N/A
Molecular Weight 502.56 g/mol N/A
BTK IC₅₀ 2.8 nM - 3 nMHuman[1][2]
Aqueous Solubility LowN/A[1]
Oral Bioavailability (Solution) 84% - 100%Mouse, Rat, Dog, Cynomolgus Monkey[1]
Half-life (T₁/₂) (2 mg/kg IV) 4 hMouse[1]
Half-life (T₁/₂) (2 mg/kg IV) 5.1 hRat[1]
Plasma Protein Binding High (<1% free)Human[1]

Signaling Pathway

This compound targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a crucial downstream mediator in this pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K BTK BTK PI3K->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Ca_Flux Calcium Mobilization PLCy2->Ca_Flux NFkB NF-κB Activation PLCy2->NFkB Gene_Expression Gene Expression (Proliferation, Survival) Ca_Flux->Gene_Expression NFkB->Gene_Expression BMS935177 This compound BMS935177->BTK Inhibition

Caption: Simplified BTK signaling pathway inhibited by this compound.

Experimental Protocols

Due to its low aqueous solubility, this compound requires specific formulation strategies for effective in vivo administration. Below are detailed protocols for preparing both a clear solution and a suspension for oral and intraperitoneal dosing.

Formulation Workflow

The general workflow for preparing a this compound formulation involves initial dissolution in an organic solvent, followed by the addition of solubilizing agents and/or suspending vehicles.

Formulation_Workflow cluster_formulation_type Formulation Type start Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve solution_prep Add PEG300 Mix to Homogenize dissolve->solution_prep For Solution suspension_prep Add 20% SBE-β-CD in Saline Mix to Homogenize dissolve->suspension_prep For Suspension tween_add Add Tween-80 Mix solution_prep->tween_add saline_add_sol Add Saline Final Solution tween_add->saline_add_sol end_solution Clear Solution for Oral/IP Dosing saline_add_sol->end_solution end_suspension Suspension for Oral/IP Dosing suspension_prep->end_suspension

Caption: General workflow for preparing this compound formulations.
Protocol 1: Clear Solution Formulation (3.75 mg/mL)

This protocol is designed to achieve a clear, homogenous solution suitable for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

Equipment:

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a 37.5 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • Vehicle Preparation (per 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 37.5 mg/mL this compound stock solution to the PEG300.

    • Vortex thoroughly until the solution is homogenous.

    • Add 50 µL of Tween-80 and vortex again to ensure complete mixing.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Vortex one final time to ensure a clear, homogenous solution.

  • Final Concentration: This procedure yields a 3.75 mg/mL clear solution of this compound.

  • Storage: Use the formulation immediately or store at 2-8°C for short-term use. For longer-term storage, aliquots can be stored at -20°C, though stability should be verified. Avoid repeated freeze-thaw cycles.

Formulation Composition:

ComponentPercentage (v/v)Volume per 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Protocol 2: Suspension Formulation (3.75 mg/mL)

This protocol creates a uniform suspension, which can be an alternative when a co-solvent system is not desired or for specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline

Equipment:

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a 37.5 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation (per 1 mL final volume):

    • In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

    • Add 100 µL of the 37.5 mg/mL this compound stock solution to the SBE-β-CD solution.

    • Vortex vigorously to ensure a uniform, homogenous suspension.

  • Final Concentration: This procedure yields a 3.75 mg/mL suspension of this compound.

  • Administration Note: Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.

  • Storage: Use the formulation on the day of preparation.

Formulation Composition:

ComponentPercentage (v/v)Volume per 1 mL
DMSO10%100 µL
20% SBE-β-CD in Saline90%900 µL
Protocol 3: Alternative Vehicle for Oral Gavage in Mice

This vehicle has been used in a mouse model of collagen-induced arthritis.

Materials:

  • Ethanol (EtOH)

  • TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)

  • Polyethylene glycol 300 (PEG300)

Procedure:

  • Prepare the vehicle by mixing the components in the specified ratio. For example, to prepare 10 mL of the vehicle, mix:

    • 0.5 mL of Ethanol

    • 0.5 g of TPGS (assuming a density of ~1 g/mL)

    • 9.0 mL of PEG300

  • Add the appropriate amount of this compound to the pre-formed vehicle to achieve the desired final concentration.

  • Ensure the compound is fully dissolved or homogenously suspended before administration.

Vehicle Composition:

ComponentRatio
Ethanol5
TPGS5
PEG30090

Concluding Remarks

The choice of formulation for this compound depends on the specific requirements of the in vivo study, including the desired route of administration, dose volume, and the need for a clear solution versus a suspension. The protocols provided offer robust and reproducible methods for preparing this potent BTK inhibitor for preclinical research. It is recommended to perform a small-scale pilot formulation to ensure compatibility and stability before preparing larger batches for extensive studies. Always ensure the final formulation is well-tolerated in the chosen animal model.

References

Application Notes and Protocols for BMS-935177 in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in immunology research. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the investigation of its therapeutic potential in autoimmune diseases and B-cell malignancies.

Introduction

This compound is a second-generation, reversible carbazole inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling molecule in multiple cell types, particularly B-cells, and plays a crucial role in the pathophysiology of numerous autoimmune diseases.[1][2] this compound has demonstrated high potency, excellent kinase selectivity, and favorable pharmacokinetic profiles, making it a valuable tool for studying BTK function and a potential therapeutic agent.[1][2][3]

Mechanism of Action

This compound functions as a reversible inhibitor of BTK, binding to the ATP binding site and preventing its phosphorylation and subsequent activation. This blockade of BTK signaling interferes with downstream pathways that are essential for B-cell proliferation, differentiation, and survival, as well as myeloid cell functions implicated in inflammatory responses.[4]

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding CD40 CD40 Gene_Expression Gene Expression (Proliferation, Survival) CD40->Gene_Expression CD40L Binding BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB_AP1 NF-κB / AP-1 IP3_DAG->NFkB_AP1 Ca_Flux->NFkB_AP1 NFkB_AP1->Gene_Expression BMS935177 This compound BMS935177->BTK Inhibition

Caption: BTK signaling pathway initiated by BCR engagement and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against BTK and other kinases, as well as its cellular activity.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Selectivity vs. BTK
BTK 2.8 -
TEC13~5-fold
BLK20~7-fold
BMX24~9-fold
TrkA30~11-fold
ITK>188>67-fold
TXK>188>67-fold
SRC Family->50-fold
SRC->1100-fold
HER4<150-
TRKB<150-
RET<150-

Data sourced from Selleck Chemicals product information.[5]

Table 2: Cellular Activity of this compound

AssayCell TypeIC50 (nM)
Calcium Flux InhibitionHuman Ramos B-cells27
TNFα Production InhibitionHuman PBMCs14
CD69 Surface Expression InhibitionHuman Peripheral B-cells-
BCR-stimulated CD69 (Human WB)Whole Blood550 ± 100
BCR-stimulated CD69 (Mouse WB)Whole Blood2060 ± 240

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human BTK.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human BTK (1 nM final concentration)

  • Fluoresceinated peptide substrate (1.5 µM final concentration)

  • ATP (20 µM final concentration)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO

  • 384-well plates

  • EDTA solution (35 mM)

  • Microplate reader capable of electrophoretic separation and fluorescence detection

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add this compound, recombinant human BTK, fluoresceinated peptide substrate, and ATP to the assay buffer for a final volume of 30 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding 45 µL of 35 mM EDTA to each well.

  • Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and phosphorylated product using a suitable microplate reader.

  • Calculate IC50 values from the dose-response curve.

B-Cell Receptor (BCR)-Mediated Calcium Flux Assay

This protocol outlines the procedure to assess the effect of this compound on BCR-stimulated calcium mobilization in human Ramos B-cells.

Materials:

  • Human Ramos B-cells

  • This compound (dissolved in DMSO)

  • Anti-human IgG antibody

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Culture Ramos B-cells to the desired density.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells and resuspend them in an appropriate buffer.

  • Incubate the cells with varying concentrations of this compound for 1 hour in the dark.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with anti-human IgG antibody to induce BCR cross-linking.

  • Immediately measure the change in fluorescence over time using a flow cytometer or fluorescence plate reader.

  • Determine the IC50 value for the inhibition of calcium flux.[6]

In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for paw thickness measurement

  • Clinical scoring system for arthritis severity

Protocol:

  • Immunization:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On day 21, boost the mice with an intradermal injection of an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Begin daily oral administration of this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 21-28).

  • Assessment:

    • Monitor mice regularly for the development and severity of arthritis.

    • Measure paw thickness using calipers.

    • Score clinical signs of arthritis (e.g., erythema, swelling) based on a standardized scoring system.

  • Data Analysis:

    • Compare the arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Enzyme_Assay BTK Enzyme Inhibition Assay IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc Ca_Flux_Assay Calcium Flux Assay (Ramos Cells) Ca_Flux_Assay->IC50_Calc TNFa_Assay TNFα Production Assay (PBMCs) TNFa_Assay->IC50_Calc CIA_Model Collagen-Induced Arthritis (CIA) Model Efficacy_Eval Efficacy Evaluation (Arthritis Score, Paw Swelling) CIA_Model->Efficacy_Eval PK_Studies Pharmacokinetic Studies PK_Profile Pharmacokinetic Profile (T1/2, Bioavailability) PK_Studies->PK_Profile

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent and selective reversible BTK inhibitor that serves as a valuable research tool for investigating the role of BTK in immune cell function and the pathogenesis of autoimmune diseases. The provided protocols and data offer a foundation for researchers to explore the therapeutic potential of this compound in various immunological contexts.

References

Application Notes and Protocols for BMS-935177 in Oncology Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a highly potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a prime therapeutic target. While the primary application of BTK inhibitors has been in hematological cancers, emerging research suggests a potential role for these inhibitors in solid tumors as well.

These application notes provide a summary of the known effects of this compound on various oncology cell lines and detailed protocols for key in vitro experiments to assess its biological activity.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound in various assays and cell lines.

Table 1: Kinase and Cellular Assay IC50 Values for this compound

Target/AssaySystemIC50 (nM)Reference
BTKCell-free assay2.8 - 3[1][2]
Calcium Flux (anti-IgG stimulated)Ramos (Human Burkitt's lymphoma)27[1]
TNFα ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)14[1]

Table 2: Selectivity of this compound Against Other Kinases

KinaseSelectivity (fold vs. BTK)
TEC family kinases (TEC, BMX, ITK, TXK)5 - 67
SRC family kinases>50
SRC1100

Note: Other kinases inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.[2]

Signaling Pathway

This compound exerts its effects by inhibiting Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors drive the expression of genes involved in cell proliferation, survival, and differentiation. By inhibiting BTK, this compound effectively blocks this entire downstream cascade.

BMS935177_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 BMS935177 This compound BMS935177->BTK Inhibition DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

This compound inhibits the BCR signaling pathway.

Experimental Protocols

Herein are detailed protocols for fundamental in vitro assays to characterize the effects of this compound on oncology cell lines.

Cell Viability/Growth Inhibition Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound (stock solution in DMSO)

  • Selected oncology cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol).

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 72h) Treat_Cells->Incubate_Treatment Add_Reagent Add MTT/MTS Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for Cell Viability/Growth Inhibition Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Oncology cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the cells from the medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow Start Start Seed_Treat Seed & Treat Cells with this compound Start->Seed_Treat Harvest_Cells Harvest Cells Seed_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V & PI Wash_Cells->Stain_Cells Incubate Incubate (15 min, Dark) Stain_Cells->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry End End Flow_Cytometry->End

Workflow for Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound

  • Oncology cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Use appropriate software to model the cell cycle distribution based on DNA content.

Western Blot Analysis of BTK Signaling Pathway

This technique is used to detect changes in the protein expression and phosphorylation status of BTK and its downstream effectors.

Materials:

  • This compound

  • Oncology cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of BTK in various cancers. The provided protocols offer a framework for assessing its efficacy and mechanism of action in different oncology cell line models. Further investigation into the effects of this compound on a broader range of solid tumor cell lines is warranted to explore its full therapeutic potential.

References

Troubleshooting & Optimization

BMS-935177 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMS-935177 in aqueous buffers. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a compound with low aqueous solubility.[1] It is generally considered insoluble or sparingly soluble in water.[2] For experimental purposes, it is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1][2][3]

Q2: What are the recommended solvents for creating a stock solution of this compound?

A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] High concentrations, such as 10 mM, 88 mg/mL (175.1 mM), and 100 mg/mL (198.98 mM), can be achieved in DMSO.[1][2][3] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the compound's solubility.[1][4]

Q3: How should I prepare aqueous working solutions from a DMSO stock?

A3: To prepare an aqueous working solution, the DMSO stock solution should be diluted with the aqueous buffer of choice. It is important to add the DMSO stock to the aqueous buffer slowly while mixing to avoid precipitation. For some applications, a 1:4 or 1:2 solution of DMSO to a buffer like PBS (pH 7.2) can be used.[5][6] However, it's recommended not to store the final aqueous solution for more than one day to maintain its integrity.[5][6]

Q4: My this compound is precipitating when I dilute my DMSO stock in an aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Please refer to the troubleshooting guide below for potential solutions.

Solubility Data

The following tables summarize the available solubility information for this compound in various solvents.

Table 1: Solubility in Organic Solvents

SolventConcentrationNotesSource
DMSO100 mg/mL (198.98 mM)Use fresh DMSO as moisture can reduce solubility.[1]
DMSO88 mg/mL (175.1 mM)-[2]
DMSO10 mMReady-made solutions are commercially available.[3]
Ethanol88 mg/mL-[2]

Table 2: Aqueous Solubility and Formulation for In Vivo Studies

Formulation ComponentsAchieved ConcentrationNotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline3.75 mg/mL (7.46 mM)Results in a clear solution. Ultrasonic treatment may be needed.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)3.75 mg/mLResults in a suspended solution suitable for oral and intraperitoneal injection.[3]
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂ONot specifiedGeneral formulation for in vivo use.[1]
1:4 solution of DMSO:PBS (pH 7.2)~0.2 mg/mLFor Branebrutinib (BMS-986195), a related BTK inhibitor. May provide an estimate.[5]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mLFor BMS-986165, another related compound. May provide an estimate.[6]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffer

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in aqueous solutions.

G cluster_0 Troubleshooting Workflow start Start: this compound precipitates in aqueous buffer q1 Is the DMSO stock solution clear and free of particulates? start->q1 sol1 Action: Prepare a fresh stock solution in high-quality, anhydrous DMSO. q1->sol1 No q2 What is the final concentration of DMSO in your aqueous solution? q1->q2 Yes sol1->q1 sol2 Action: Increase the percentage of DMSO. Note: High DMSO concentrations can be toxic to cells. q2->sol2 High (≥1%) q3 Are you using a suitable buffer (pH, components)? q2->q3 Low (<1%) sol2->q3 sol3 Action: Test different buffers. Consider adding co-solvents like PEG300 or Tween-80. q3->sol3 No end Resolution: Clear, stable aqueous solution of this compound q3->end Yes sol3->q3

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 502.57 g/mol ).

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]

Caption: Workflow for preparing a this compound DMSO stock solution.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warming: Warm the desired aqueous cell culture medium or buffer to 37°C.

  • Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired working concentration. It is critical to add the DMSO stock to the medium and mix immediately to minimize precipitation. The final DMSO concentration should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Application: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions.

Protocol 3: Formulation for In Vivo Oral Administration (Example)

This protocol is adapted from a published method and may require optimization for your specific study.[3]

  • Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).

  • Vehicle Preparation:

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach a final volume of 1 mL. This will yield a 3.75 mg/mL clear solution of this compound.

  • Administration: Administer the freshly prepared formulation to the animals.

G cluster_protocol3 Protocol 3: In Vivo Formulation start Start with 37.5 mg/mL DMSO stock step1 Add 100 µL stock to 400 µL PEG300 Mix until clear start->step1 step2 Add 50 µL Tween-80 Mix until clear step1->step2 step3 Add 450 µL Saline Final Volume: 1 mL step2->step3 end Result: 3.75 mg/mL clear solution step3->end G cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR Engagement LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 BMS935177 This compound BMS935177->BTK Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, MAPK) PLCg2->Downstream Response B-Cell Proliferation, Survival, and Activation Downstream->Response

References

BMS-935177 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-935177, in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1]

Q2: How should I store stock solutions of this compound in DMSO?

A2: To ensure the stability of your this compound stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions can be kept at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is acceptable.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous culture media. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[2][3] This is due to the lower solubility of the compound in the aqueous environment of the culture media.[2] To address this, you can try gentle vortexing, sonication, or warming the solution in a 37°C water bath to help redissolve the precipitate.[3] It is important to ensure the compound is fully dissolved before adding it to your cell cultures.[3] Additionally, consider the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.

Q4: How stable is this compound in cell culture media?

A4: The stability of any compound in cell culture media can be influenced by several factors, including the composition of the media, pH, temperature, and the presence of serum proteins. While specific stability data for this compound in various culture media is not extensively published, it is crucial to determine its stability under your specific experimental conditions. A general approach to assess this involves incubating the compound in the media for the duration of your experiment and measuring its concentration at different time points using methods like HPLC or LC-MS.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in culture media Low aqueous solubility of this compound.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%).- Prepare a more dilute stock solution in DMSO and add a larger volume to the media.- After dilution, gently warm the media to 37°C and vortex or sonicate briefly to aid dissolution.[3]- Perform a solubility test to determine the maximum soluble concentration in your specific culture media.
Inconsistent experimental results Degradation of this compound in stock solution or culture media.- Aliquot DMSO stock solutions to minimize freeze-thaw cycles.[1] Store at -80°C for long-term storage.[1]- Prepare fresh dilutions in culture media for each experiment.- Perform a stability study to determine the degradation rate of this compound under your experimental conditions (incubation time, temperature).
Low potency or loss of activity Incorrect storage of the compound or degradation.- Verify the storage conditions of both the solid compound and DMSO stock solutions. This compound powder should be stored at -20°C for up to 3 years.[6]- Use fresh, anhydrous DMSO to prepare stock solutions.[1]- Assess the purity of the stock solution using analytical methods like HPLC.

Stability Data

The following tables provide a summary of the recommended storage conditions and hypothetical stability data for this compound. Note: The data in Table 2 is illustrative and should be confirmed experimentally under your specific conditions.

Table 1: Recommended Storage and Solubility of this compound

Form Solvent Concentration Storage Temperature Storage Duration
Powder---20°C3 years[6]
Stock SolutionDMSO100 mg/mL[1]-80°C1 year
-20°C1 month[1]
Working SolutionAqueous BufferSparingly solublePrepare freshNot recommended for storage

Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS

Incubation Time (hours) % Remaining at 4°C % Remaining at 25°C (Room Temperature) % Remaining at 37°C
0100%100%100%
699%97%95%
1298%94%90%
2496%88%82%
4892%78%68%
7288%69%55%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). d. Vortex or sonicate at room temperature until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

  • Materials: this compound DMSO stock solution, cell culture medium (e.g., DMEM with 10% FBS), sterile tubes, incubator, HPLC or LC-MS system.

  • Procedure: a. Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below the level of toxicity for your cells (e.g., <0.5%). b. Aliquot the working solution into multiple sterile tubes for each time point and temperature condition to be tested. c. Time Point Zero (T=0): Immediately process one aliquot for analysis to establish the initial concentration. d. Incubate the remaining aliquots at the desired temperatures (e.g., 4°C, room temperature, and 37°C). e. At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove one aliquot from each temperature condition. f. Sample Preparation: Stop the degradation process by snap-freezing the samples in liquid nitrogen and storing them at -80°C until analysis. Before analysis, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid), vortex, and centrifuge to pellet the precipitate. g. Analysis: Analyze the supernatant from each sample using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound. h. Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Below are diagrams illustrating the signaling pathway of this compound and a general workflow for assessing compound stability.

BTK_Signaling_Pathway BTK Signaling Pathway Inhibition by this compound BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG Second Messengers PLCg2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux NFkB_NFAT NF-κB / NFAT Activation Ca_Flux->NFkB_NFAT Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT->Cell_Response BMS935177 This compound BMS935177->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Compound_Stability_Workflow Experimental Workflow for Compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Compound Stock Solution (in DMSO) Prep_Working Dilute to Working Concentration in Media Prep_Stock->Prep_Working T0 T=0 Sample (Immediate Analysis) Prep_Working->T0 Incubate Incubate Samples at Different Temperatures (e.g., 4°C, 25°C, 37°C) Prep_Working->Incubate Sample_Proc Sample Processing (e.g., Protein Precipitation) T0->Sample_Proc Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->Sample_Proc HPLC_MS Quantification by HPLC or LC-MS Sample_Proc->HPLC_MS Data_Analysis Calculate % Remaining vs. Time HPLC_MS->Data_Analysis

Caption: General workflow for assessing the stability of a compound in culture media.

References

Optimizing BMS-935177 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BMS-935177 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival.[3][4] By inhibiting BTK, this compound blocks these downstream signaling pathways.[4]

Q2: How should I prepare and store a stock solution of this compound? A2: this compound is readily soluble in DMSO.[1][5][6][7] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-100 mM.[1][8] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to a year) or at -20°C for shorter periods (up to one month).[1][2]

Q3: What is a recommended starting concentration for my cell culture experiment? A3: The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A common starting point is to use a concentration 10 to 100 times higher than the in vitro IC50 value.[8] Based on published data, a good starting range for cell-based assays would be 100 nM to 1 µM. For whole blood assays, higher concentrations may be necessary.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: What is the expected solvent tolerance of cells in culture? A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity.[8] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssaySystemIC50 Value
BTK (enzymatic assay)Cell-free2.8 - 3 nM[1][2]
TNFα ProductionHuman PBMCs14 nM[1][2]
Calcium FluxHuman Ramos B-cells27 - 30 nM[1][2][6]
CD69 Expression (BCR-stimulated)Human Whole Blood550 nM (±100)[2]
CD69 Expression (BCR-stimulated)Mouse Whole Blood2060 nM (±240)[2]

Table 2: Solubility and Storage of this compound

SolventSolubilityRecommended Storage (Stock Solution)
DMSO≥ 77 mg/mL (~200 mM)[1][5][6]-80°C (1 year), -20°C (1 month)[1][2]
WaterInsoluble[5]Not Recommended
EthanolSoluble[6]Check manufacturer's recommendation

Troubleshooting Guide

Q5: I am not observing any effect of this compound in my assay. What could be the cause? A5:

  • Insufficient Concentration: The concentration may be too low for your specific cell type or assay. The IC50 in a cellular context is often significantly higher than the enzymatic IC50 due to factors like cell permeability and protein binding.[2]

    • Solution: Perform a dose-response curve, testing a wider and higher range of concentrations (e.g., from 10 nM to 10 µM).

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.

    • Solution: Use a fresh aliquot of the stock solution for each experiment. Ensure it was stored correctly at -80°C.[2]

  • Cell Line Insensitivity: The signaling pathway you are studying may not be dependent on BTK in your chosen cell line.

    • Solution: Confirm that your cell line expresses BTK and that the pathway of interest is known to be BTK-dependent. Consider using a positive control cell line, such as Ramos B-cells.[1][2]

Q6: I am observing high levels of cell death, even at low concentrations. What should I do? A6:

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high.

    • Solution: Calculate the final solvent concentration in your media and ensure it does not exceed 0.1%.[8] Remember to include a vehicle-only control with the same solvent concentration.

  • Off-Target Effects: While this compound is selective, very high concentrations can inhibit other kinases, potentially leading to cytotoxicity.[1][9]

    • Solution: Lower the concentration of this compound. Determine the EC50 for the desired inhibitory effect and compare it to the concentration causing cytotoxicity to identify a therapeutic window.

  • Cell Culture Health: The cells may have been unhealthy or stressed prior to treatment.

    • Solution: Ensure you are using cells within a healthy passage number and that they are free from contamination.[10][11]

Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility? A7:

  • Inconsistent Cell Conditions: Variations in cell density, passage number, or growth phase can alter experimental outcomes.

    • Solution: Standardize your cell culture protocols. Always seed cells at the same density and use them within a consistent range of passage numbers.

  • Compound Preparation: Inconsistent dilution of the stock solution can lead to variability.

    • Solution: Prepare a fresh serial dilution from a single stock aliquot for each experiment. Use calibrated pipettes.

  • Assay Timing: The duration of inhibitor treatment can significantly impact the results.

    • Solution: Optimize and strictly adhere to the incubation time for the inhibitor in every experiment.

Visualized Workflows and Pathways

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Inhibitor This compound Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition of Bruton's Tyrosine Kinase (BTK) by this compound.

Experimental_Workflow start Start: Define Cell Line & Endpoint Assay prep_stock Prepare & Aliquot This compound Stock (DMSO) start->prep_stock dose_response 1. Dose-Response Curve (e.g., 1 nM to 10 µM) prep_stock->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) dose_response->cytotoxicity analyze_dose Analyze Data: Determine EC50 & CC50 cytotoxicity->analyze_dose select_conc Select Optimal Concentration (Maximize effect, minimize toxicity) analyze_dose->select_conc main_exp 3. Main Experiment with Vehicle Control select_conc->main_exp validate 4. Validate Target Engagement (e.g., Western Blot for pBTK) main_exp->validate end End: Analyze Results validate->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart rect_node rect_node start Problem Occurred q1 Seeing Expected Inhibitory Effect? start->q1 q2 Observing High Cell Death? q1->q2 Yes sol1 Potential Cause: - Concentration too low - Compound degraded - Cell line insensitive Solution: - Increase concentration range - Use fresh compound stock - Validate BTK pathway in cells q1->sol1 No q3 DMSO Control Looks Healthy? q2->q3 Yes ok Proceed with Main Experiment Using Optimized Concentration q2->ok No sol2 Potential Cause: - Off-target toxicity - Solvent toxicity Solution: - Lower inhibitor concentration - Ensure DMSO is <0.1% q3->sol2 Yes sol3 Potential Cause: - General cell health issue - Contamination Solution: - Check cell passage, density - Test for mycoplasma q3->sol3 No

Caption: Troubleshooting decision tree for common issues with this compound experiments.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Cytotoxicity Assay

This protocol helps establish the half-maximal effective concentration (EC50) for the desired biological effect and the half-maximal cytotoxic concentration (CC50) to identify the optimal experimental window.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere/recover for 24 hours.

  • Compound Preparation:

    • Thaw a single-use aliquot of your 10 mM this compound stock solution in DMSO.

    • Perform a serial dilution in cell culture medium to prepare 2x concentrated solutions of your desired final concentrations (e.g., ranging from 20 µM down to 2 nM).

    • Prepare a 2x vehicle control solution containing the same percentage of DMSO as the highest concentration of this compound.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2x compound dilutions or 2x vehicle control to the appropriate wells. This will result in the desired 1x final concentrations.

    • Include "cells only" (no treatment) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) according to the manufacturer's instructions.

    • Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to calculate the CC50 value.

Protocol 2: Western Blot Analysis for BTK Pathway Inhibition

This protocol validates target engagement by measuring the phosphorylation status of BTK.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the predetermined optimal concentration of this compound and a vehicle control for a short, optimized duration (e.g., 1-2 hours) to observe direct effects on signaling.

    • If applicable, stimulate the cells with a known activator of the BCR pathway (e.g., anti-IgM) for the last 15-30 minutes of the inhibitor treatment.

  • Cell Lysis:

    • Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a standard assay such as BCA.[12]

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total BTK and/or a housekeeping protein like GAPDH or β-actin.

    • A significant decrease in the pBTK signal in the this compound-treated lane compared to the stimulated vehicle control confirms target engagement.

References

BMS-935177 Technical Support Center: Troubleshooting Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential drug resistance to BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to potential resistance?

A1: this compound is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 of 2.8 nM.[1] It functions by binding to the ATP binding site of BTK, thereby preventing its phosphorylation and downstream signaling.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3]

As a reversible inhibitor, this compound's binding is non-permanent. This contrasts with irreversible inhibitors like ibrutinib, which form a covalent bond with a cysteine residue (Cys481) in the BTK active site.[4][5][6] Potential resistance to reversible inhibitors might involve mutations that alter the binding pocket, reducing the affinity of the drug, or through the activation of bypass signaling pathways that circumvent the need for BTK activity.

Q2: My cells are showing decreased sensitivity to this compound over time. What are the possible reasons?

A2: A decrease in sensitivity to this compound in cell culture could be due to several factors:

  • Emergence of resistant clones: Continuous culture in the presence of the inhibitor may select for cells with inherent or acquired resistance mechanisms.

  • Cell line instability: The genetic or phenotypic characteristics of the cell line may have drifted over multiple passages.

  • Drug degradation: Ensure the compound is stored correctly and that the working solutions are freshly prepared.

  • Experimental variability: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable results.

Q3: What are the known resistance mechanisms to other BTK inhibitors, and could they apply to this compound?

A3: The most well-characterized resistance mechanisms are for the irreversible BTK inhibitor ibrutinib. These include:

  • BTK C481S mutation: A mutation of the cysteine residue at position 481 to a serine prevents the covalent binding of ibrutinib.[4][5][6] While this compound is a reversible inhibitor and does not form a covalent bond, mutations in or near the binding pocket could still potentially reduce its binding affinity.

  • Gain-of-function mutations in PLCγ2: Mutations in Phospholipase C gamma 2 (PLCγ2), a key downstream signaling molecule from BTK, can lead to its constitutive activation, thereby bypassing the need for BTK activity.[4][5][6] This is a plausible mechanism of resistance for any BTK inhibitor, including this compound.

Troubleshooting Guides

Guide 1: Investigating Decreased In Vitro Potency of this compound

This guide provides a workflow for researchers observing a loss of this compound efficacy in cell-based assays.

Symptoms:

  • Increased IC50 value of this compound in cell viability or signaling assays.

  • Reduced inhibition of downstream BTK signaling readouts (e.g., p-PLCγ2, p-ERK) at previously effective concentrations.

Workflow:

G cluster_0 Initial Checks cluster_1 Experimental Investigation cluster_2 Interpretation A Verify Compound Integrity (Fresh stock, proper storage) D Sequence BTK and PLCγ2 Genes (Sanger or NGS) A->D B Confirm Cell Line Identity (STR profiling) B->D C Standardize Assay Conditions (Cell density, passage number) F Profile Downstream Signaling (Western blot for p-PLCγ2, p-ERK) C->F H Identify Mutations (e.g., in BTK or PLCγ2) D->H E Assess BTK Target Engagement (Cellular thermal shift assay) I Confirm Reduced Binding E->I J Detect Bypass Signaling F->J G Evaluate Alternative Signaling Pathways (Phospho-kinase array) G->J

Caption: Workflow for troubleshooting decreased in vitro potency.

Guide 2: Protocol for Generating and Characterizing this compound Resistant Cell Lines

This protocol outlines a general method for developing cell lines with acquired resistance to this compound to study resistance mechanisms.

Methodology:

  • Dose Escalation:

    • Culture the parental cell line in the presence of this compound at a concentration equal to the IC20.

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.

    • Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 1 µM).

  • Clonal Selection:

    • Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.

    • Expand individual clones to establish stable resistant cell lines.

  • Characterization:

    • Confirm the degree of resistance by performing a dose-response curve with this compound and comparing the IC50 to the parental cell line.

    • Sequence the coding regions of BTK and PLCγ2 to identify potential mutations.

    • Perform functional assays to assess BTK signaling and potential bypass pathways.

Quantitative Data Summary

ParameterThis compoundReference
BTK Inhibition (IC50) 2.8 nM[1]
Ramos B cell Ca2+ flux (IC50) 27 nM[1][7]
PBMC TNFα production (IC50) 14 nM[1][7]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound. Potential resistance mechanisms, such as PLCγ2 activation, bypass this inhibition point.

G cluster_resistance Potential Resistance BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 BMS935177 This compound BMS935177->BTK DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_Ca NF-κB / Ca2+ Flux DAG_IP3->NFkB_Ca Proliferation Cell Proliferation & Survival NFkB_Ca->Proliferation PLCG2_mut Activating PLCγ2 Mutation PLCG2_mut->DAG_IP3

Caption: BTK signaling pathway and potential resistance.

References

BMS-935177 toxicity profile in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of BMS-935177 in animal models. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during preclinical toxicity studies with this compound.

Issue 1: Unexpected Clinical Signs of Toxicity Observed at Predicted Safe Doses

  • Question: We are observing unexpected adverse effects (e.g., lethargy, weight loss) in our animal models at dose levels of this compound that were predicted to be safe based on initial dose-ranging studies. What could be the cause, and how should we troubleshoot?

  • Answer:

    • Verify Compound Integrity and Formulation:

      • Confirm the purity and stability of the this compound batch being used. Impurities or degradation products could contribute to unexpected toxicity.

      • Re-evaluate the formulation and vehicle. Ensure the vehicle is well-tolerated at the administered volume and that the compound is completely solubilized or uniformly suspended. Inconsistent formulation can lead to dose variability.

    • Review Dosing Procedure:

      • Ensure accurate dose administration. For oral gavage, verify proper technique to avoid accidental tracheal administration or esophageal injury. For intravenous administration, monitor for signs of infusion-related reactions.

    • Evaluate Animal Health Status:

      • Assess the overall health of the animal colony. Underlying subclinical infections or other health issues can increase sensitivity to a test compound.

    • Consider Pharmacokinetic Variability:

      • There can be inter-animal variability in the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consider collecting satellite pharmacokinetic (PK) samples to correlate exposure levels with the observed toxicities.

    • Refine the Dose-Response Curve:

      • Conduct a more detailed dose-response study with narrower dose intervals around the dose levels where toxicity was observed. This will help to more accurately define the No-Observed-Adverse-Effect-Level (NOAEL).

Issue 2: Difficulties in Establishing a Clear Dose-Response Relationship for Observed Toxicities

  • Question: Our study is showing a flat or non-linear dose-response for certain toxicities, making it difficult to determine a clear NOAEL for this compound. What are the potential reasons and solutions?

  • Answer:

    • Saturation of Metabolic Pathways: At higher doses, the metabolic pathways responsible for clearing this compound may become saturated, leading to a non-linear increase in exposure and toxicity. Review the pharmacokinetic data to assess for dose-proportionality.

    • Off-Target Pharmacology: The observed toxicity may be due to off-target effects that have a different dose-response relationship than the on-target BTK inhibition. While this compound is selective, high concentrations could lead to interactions with other kinases.

    • Idiosyncratic Toxicity: Some toxicities may be idiosyncratic and not strictly dose-dependent, occurring in a small subset of animals regardless of the dose.

    • Study Design and Group Size:

      • Ensure that the study groups are large enough to detect statistically significant differences between dose levels.

      • Consider extending the observation period, as some toxicities may have a delayed onset.

Frequently Asked Questions (FAQs)

Toxicity Profile

  • What is the known toxicity profile of this compound in animal models?

    • Published literature describes this compound as having an "acceptable safety profile" in preclinical species including mice, rats, dogs, and cynomolgus monkeys.[1][2] However, specific quantitative data such as the LD50 (Lethal Dose, 50%) or NOAEL are not publicly available.

  • What are the potential on-target and off-target toxicities associated with BTK inhibitors like this compound?

    • On-target (BTK inhibition):

      • Bleeding/Hemorrhage: BTK is involved in platelet aggregation, and its inhibition can increase the risk of bleeding.[3][4]

      • Infections: As BTK plays a role in B-cell function, its inhibition may lead to an increased susceptibility to infections.[4]

    • Off-target:

      • Cardiovascular effects: Some BTK inhibitors have been associated with cardiovascular toxicities like atrial fibrillation and hypertension, potentially due to off-target kinase inhibition.[5][6]

      • Gastrointestinal issues: Diarrhea is a reported side effect of some BTK inhibitors, which may be linked to off-target effects on kinases like EGFR.[3][4]

      • Skin rashes: Rashes have been observed with some BTK inhibitors.[3]

Experimental Design

  • What are the recommended animal models for assessing the toxicity of this compound?

    • Standard preclinical toxicology programs typically use both a rodent species (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., Beagle dog or cynomolgus monkey).[7] The choice should be based on which species shows a similar metabolic profile to humans for the compound.

  • How should a single-dose acute toxicity study for this compound be designed?

    • A typical design involves administering a single dose of this compound to a small group of animals (e.g., 3-5 per sex per dose group) at several dose levels. The animals are then observed for a period of 14 days for clinical signs of toxicity and mortality.[8] A control group receiving only the vehicle should be included.

  • What is a general protocol for a repeat-dose toxicity study?

    • In a repeat-dose study, animals are administered this compound daily for a specified duration (e.g., 28 or 90 days).[9] The study typically includes a control group and at least three dose levels (low, mid, and high). A recovery group may also be included to assess the reversibility of any observed toxic effects.

Data Presentation

Table 1: Representative Preclinical Toxicity Findings for Selective BTK Inhibitors (Class Effects)

Adverse EffectAnimal Model(s)Observed FindingsPotential Mechanism
Hemorrhage VariousIncreased bleeding time, spontaneous bruisingOn-target inhibition of BTK in platelets
Infections Rodents, MonkeysIncreased susceptibility to opportunistic pathogensOn-target immunosuppression via B-cell inhibition
Gastrointestinal Rodents, DogsDiarrhea, decreased food consumption, weight lossPotential off-target inhibition of EGFR and other kinases in the GI tract
Cardiovascular Dogs, MonkeysChanges in blood pressure and heart rate, atrial fibrillation (with some BTKis)Off-target effects on cardiac ion channels or other kinases
Hepatic Rats, DogsElevated liver enzymes (ALT, AST)Drug metabolism-related stress or off-target hepatotoxicity
Renal RatsChanges in kidney function markersPotential for drug accumulation or off-target effects

Note: This table summarizes general findings for the class of selective BTK inhibitors and may not be specific to this compound. The absence of specific public data for this compound necessitates this generalized representation.

Experimental Protocols

Protocol 1: General Procedure for a Single-Dose Acute Oral Toxicity Study in Rats

  • Animal Model: Young adult Sprague-Dawley rats (e.g., 8-10 weeks old), with equal numbers of males and females.

  • Group Size: Minimum of 3-5 animals per sex per group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound, selected based on dose-ranging studies.

  • Administration: A single dose administered by oral gavage. The volume should be based on the animal's body weight.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality (twice daily).

    • Clinical signs of toxicity (at least once daily).

    • Body weight (prior to dosing, and on days 7 and 14).

  • Terminal Procedures: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study).

Protocol 2: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Rats and Monkeys

  • Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.

  • Group Size:

    • Rats: Typically 10 animals per sex per group for the main study, with an additional 5 per sex per group for toxicokinetic (TK) analysis.

    • Monkeys: Typically 3-4 animals per sex per group.

  • Dose Levels: A control group (vehicle only) and three dose levels (low, medium, and high) of this compound.

  • Administration: Daily oral administration for 28 consecutive days.

  • In-life Monitoring:

    • Mortality and clinical signs (daily).

    • Body weight and food consumption (weekly).

    • Ophthalmology (pre-study and near termination).

    • Hematology and clinical chemistry (pre-study and at termination).

    • Urinalysis (at termination).

    • Electrocardiography (ECG) for non-rodent species (pre-study and at various time points).

  • Toxicokinetics: Blood samples are collected at specified time points after the first and last doses to determine the systemic exposure to this compound.

  • Terminal Procedures:

    • At the end of the 28-day dosing period, animals in the main study groups are euthanized.

    • A full necropsy is performed, and organ weights are recorded.

    • A comprehensive set of tissues is collected and processed for histopathological examination.

    • Animals in the recovery groups are observed for an additional period (e.g., 14 or 28 days) without treatment before terminal procedures to assess the reversibility of any findings.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates PI3K PI3K BCR->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BTK BTK PLCg2 PLCγ2 BTK->PLCg2 activates PLCg2->PIP2 cleaves Antigen Antigen Antigen->BCR SYK SYK LYN->SYK activates SYK->BTK activates PI3K->PIP2 phosphorylates PIP3->BTK recruits Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT activates MAPK MAPK PKC->MAPK activates NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFAT->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression BMS935177 This compound BMS935177->BTK inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation (Rodent/Non-rodent) Dose_Range_Finding Dose Range-Finding Study Animal_Acclimation->Dose_Range_Finding Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Dose_Range_Finding->Group_Allocation Daily_Dosing Daily Dosing (e.g., 28 days) Group_Allocation->Daily_Dosing In_life_Monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) Daily_Dosing->In_life_Monitoring TK_Sampling Toxicokinetic Sampling Daily_Dosing->TK_Sampling Terminal_Sacrifice Terminal Sacrifice In_life_Monitoring->Terminal_Sacrifice Data_Analysis Data Analysis & Reporting TK_Sampling->Data_Analysis Necropsy Gross Necropsy & Organ Weights Terminal_Sacrifice->Necropsy Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for a repeat-dose preclinical toxicity study.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] While specific clinical adverse event data for this compound is not extensively published, its mechanism of action places it within the well-characterized class of BTK inhibitors. Therefore, researchers utilizing this compound should be aware of the potential for class-related adverse effects. This guide provides troubleshooting advice and experimental protocols to help researchers anticipate, identify, and manage potential issues in their preclinical studies. The information provided is based on the known safety profiles of other BTK inhibitors and general principles of kinase inhibitor toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 of 2.8 nM.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates the proliferation, differentiation, and survival of B-cells.[3] By inhibiting BTK, this compound can modulate B-cell function.

Q2: What are the known off-target effects of this compound?

A2: this compound demonstrates good kinase selectivity. It is more potent against BTK than other Tec family kinases (TEC, BMX, ITK, and TXK), with 5- to 67-fold selectivity.[2] It shows even greater selectivity (over 50-fold) against the SRC family of kinases. However, other kinases, including TRKA, HER4, TRKB, and RET, can be inhibited at higher concentrations (potency less than 150 nM).[2] Off-target kinase inhibition is a known contributor to adverse effects for this class of drugs.

Q3: What are the potential adverse effects I should be aware of in my research?

A3: Based on the known adverse effects of other BTK inhibitors, researchers should be vigilant for signs of:

  • Cardiovascular effects: Including arrhythmias and hypertension.

  • Hematological effects: Such as bleeding and neutropenia.

  • Gastrointestinal effects: Most commonly diarrhea.

  • Dermatological effects: Including rashes and bruising.

  • Immunological effects: Increased susceptibility to infections.

Q4: How should I handle this compound in my experiments?

A4: this compound should be handled according to standard laboratory safety protocols for chemical reagents. For in vitro experiments, it is typically dissolved in a solvent like DMSO. For in vivo studies, appropriate vehicle controls should be used, and the formulation should be optimized for the chosen route of administration.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Cultures
Question Answer/Troubleshooting Step
Is the observed cytotoxicity on-target or off-target? Compare the cytotoxic effects in BTK-expressing cells versus BTK-negative cell lines. If cytotoxicity is observed in BTK-negative cells, it may be due to off-target effects.
Could the issue be related to the experimental conditions? Verify the final concentration of the solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic. Ensure the compound is fully dissolved and has not precipitated.
What is the IC50 for cytotoxicity in my cell line? Perform a dose-response curve to determine the concentration at which 50% of the cells are no longer viable. This will help in selecting appropriate concentrations for your experiments.
How can I mitigate this effect? Use the lowest effective concentration of this compound that achieves the desired level of BTK inhibition. Consider using a different, potentially more selective, BTK inhibitor if off-target toxicity is suspected.
Issue 2: Inconsistent or Unexpected Results in Animal Models (e.g., altered immune response, unexpected phenotype)
Question Answer/Troubleshooting Step
Could the observed effect be due to off-target kinase inhibition? Review the known kinase selectivity profile of this compound.[2] Consider if inhibition of other kinases (e.g., TEC, TRKA, HER4) could explain the phenotype.
Is there evidence of immunosuppression? Monitor animals for signs of infection. Perform complete blood counts (CBCs) with differentials to check for neutropenia. Use flow cytometry to analyze immune cell populations in blood and lymphoid tissues.
Are there signs of bleeding or cardiovascular issues? Carefully observe animals for any signs of bruising, petechiae, or internal bleeding. Monitor heart rate and blood pressure if your experimental setup allows.
How can I confirm the effect is related to BTK inhibition? If available, use a BTK knockout or kinase-dead knock-in animal model as a negative control. This can help differentiate on-target from off-target effects.

Data Presentation: Adverse Events of Clinical BTK Inhibitors

As specific clinical data for this compound is limited, the following table summarizes the incidence of common adverse events for other approved BTK inhibitors to provide a general reference for researchers.

Adverse EventIbrutinib (First Generation)Acalabrutinib (Second Generation)Zanubrutinib (Second Generation)
Atrial Fibrillation More CommonLess CommonLess Common
Hypertension More CommonLess CommonLess Common
Diarrhea More CommonLess CommonLess Common
Bleeding/Hemorrhage CommonCommonCommon
Infection CommonCommonCommon
Headache Less CommonMore CommonLess Common
Neutropenia CommonCommonCommon

This table is a qualitative summary based on comparative analyses of BTK inhibitors. For detailed incidence rates, refer to specific clinical trial publications.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of kinases to assess its selectivity.

Methodology:

  • Kinase Panel Selection: Choose a panel of kinases that includes BTK, other TEC family kinases, SRC family kinases, and other potential off-targets identified from the literature (e.g., TRKA, HER4, TRKB, RET).

  • Assay Format: Utilize a biochemical kinase assay, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™, LanthaScreen™).

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a microplate, combine the kinase, a suitable substrate peptide, and ATP at a concentration near the Km for each specific kinase.

    • Add the diluted this compound to the wells. Include vehicle-only controls (0% inhibition) and a known pan-kinase inhibitor like staurosporine as a positive control (100% inhibition).

    • Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Detection: Stop the reaction and measure the kinase activity according to the chosen assay format (e.g., measure radioactivity incorporated into the substrate or the amount of ADP produced).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log-transformed concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Assessment of Potential Cardiotoxicity in a Cell-Based Assay

Objective: To evaluate the potential for this compound to induce cardiotoxic effects using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Methodology:

  • Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or impedance-based platforms (like the xCELLigence RTCA Cardio System) until a stable, spontaneously beating syncytium is formed.

  • Compound Treatment: Prepare a range of concentrations of this compound. Add the compound directly to the culture medium. Include a vehicle control.

  • Data Acquisition:

    • MEA: Record the field potential waveforms continuously before and after compound addition.

    • Impedance: Measure the cell index and beat rate in real-time.

  • Endpoint Analysis:

    • Analyze the recorded data to determine changes in beat rate (chronotropy), arrhythmia incidence, and field potential duration (prolongation of which can indicate pro-arrhythmic risk).

    • For impedance-based systems, assess changes in beat rate and amplitude (as a surrogate for contractility).

  • Data Interpretation: Compare the effects of this compound to vehicle control. A significant change in any of the measured parameters may indicate a potential for cardiotoxicity.

Protocol 3: Monitoring Immune Cell Populations in Animal Models by Flow Cytometry

Objective: To assess the impact of this compound treatment on major immune cell populations in an in vivo model.

Methodology:

  • Animal Treatment: Dose animals with this compound or vehicle control according to the experimental design.

  • Sample Collection: At selected time points, collect peripheral blood and/or lymphoid tissues (e.g., spleen, lymph nodes).

  • Single-Cell Suspension Preparation:

    • For blood, perform red blood cell lysis.

    • For tissues, mechanically dissociate and filter to obtain a single-cell suspension.

  • Antibody Staining:

    • Count the cells and adjust the concentration.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., B cells (CD19, B220), T cells (CD3, CD4, CD8), monocytes/macrophages (CD11b, F4/80), neutrophils (Ly6G)).

    • Include a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.

  • Data Analysis:

    • Use a sequential gating strategy to identify the different immune cell populations.

    • Quantify the percentage and absolute number of each cell type.

    • Compare the results from the this compound-treated group to the vehicle control group to identify any significant changes in immune cell populations.

Mandatory Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PIP2 PIP2 PIP3 PIP3 PLCG2 PLCγ2 BTK->PLCG2 BMS935177 This compound BMS935177->BTK PLCG2->PIP2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Dose Verify Compound Concentration & Stability Start->Check_Dose Check_Controls Review Vehicle & Positive Control Performance Start->Check_Controls Is_On_Target On-Target or Off-Target? Check_Dose->Is_On_Target Check_Controls->Is_On_Target On_Target_Action Modulate Dose or Use BTK-null Control Is_On_Target->On_Target_Action On-Target Off_Target_Action Perform Kinase Selectivity Profiling Is_On_Target->Off_Target_Action Off-Target Refine_Protocol Refine Experimental Protocol On_Target_Action->Refine_Protocol Off_Target_Action->Refine_Protocol Off_Target_Effects cluster_inhibitor This compound cluster_kinases Kinase Targets cluster_effects Potential Adverse Effects BMS This compound BTK BTK (On-Target) BMS->BTK TEC TEC Family (Off-Target) BMS->TEC EGFR EGFR (Off-Target) BMS->EGFR CSK CSK (Off-Target) BMS->CSK Efficacy Therapeutic Efficacy BTK->Efficacy Bleeding Bleeding TEC->Bleeding Diarrhea_Rash Diarrhea / Rash EGFR->Diarrhea_Rash Atrial_Fib Atrial Fibrillation CSK->Atrial_Fib

References

BMS-935177 Kinase Cross-Reactivity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

A1: The primary target of this compound is Bruton's Tyrosine Kinase (BTK). It is a potent, reversible inhibitor with a reported IC50 value of approximately 2.8 nM to 3.0 nM.[1][2]

Q2: How selective is this compound for BTK over other kinases?

A2: this compound demonstrates good kinase selectivity.[1] It is significantly more potent against BTK than other kinases, including those within the same Tec family.[1]

Q3: What are the known off-target kinases for this compound?

A3: this compound has shown cross-reactivity with other kinases, although with lower potency compared to BTK. Key off-target kinase families and specific kinases include:

  • Tec Family Kinases: this compound is between 5- and 67-fold selective for BTK over other Tec family members such as TEC, BMX, ITK, and TXK.[1]

  • SRC Family Kinases: It exhibits greater than 50-fold selectivity over the SRC family of kinases, with a notable 1100-fold selectivity over SRC itself.[1]

  • Receptor Tyrosine Kinases: Other kinases that are inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.[1]

Troubleshooting Guide: Unexpected Experimental Results

Unexpected results when using this compound may be attributable to its off-target activities. This guide provides potential explanations and troubleshooting steps.

Observed Issue Potential Cause (Off-Target Effect) Troubleshooting/Validation Steps
Unexpected changes in cell proliferation or survival in non-B-cell lines Inhibition of receptor tyrosine kinases such as TRKA , TRKB , or HER4 , which are involved in various growth and survival pathways.[3][4]1. Verify the expression of TRK family kinases and HER4 in your cell line. 2. Use a more selective inhibitor for the suspected off-target kinase as a control. 3. Knockdown the expression of the suspected off-target kinase using siRNA or shRNA to see if it phenocopies the effect of this compound.
Anomalous effects on neuronal cell models Inhibition of TRKA and TRKB , which are critical for neuronal development, survival, and function.1. Perform dose-response experiments to determine if the observed effect is within the IC50 range for TRK kinases. 2. Use a specific TRK inhibitor as a positive control. 3. Assess the phosphorylation status of downstream targets of TRK signaling (e.g., Akt, ERK).
Resistance to BTK/PI3K pathway inhibition in B-cell lymphoma models Upregulation and activation of HER4 (ERBB4) signaling can mediate resistance to BTK and PI3K inhibitors in some B-cell neoplasms.[5]1. Evaluate the expression levels of HER4 and its ligands (e.g., HBEGF, NRG2) in your resistant cell population.[5] 2. Test for synergistic effects by co-administering this compound with an HER4 inhibitor like lapatinib.[5]
Variability in B-cell signaling readouts not solely explained by BTK inhibition Inhibition of other Tec family kinases (e.g., TEC, ITK) which also play roles in B-cell and T-cell receptor signaling pathways.1. Use cell lines with known dependencies on different Tec family kinases. 2. Compare the effects of this compound with a more selective BTK inhibitor. 3. Analyze the phosphorylation of downstream substrates specific to other Tec kinases.

Quantitative Kinase Selectivity Data

KinaseIC50 (nM)Selectivity vs. BTK (Fold)Reference
BTK 2.8 1 [1]
TEC Family Kinases-5 - 67[1]
SRC Family Kinases-> 50[1]
SRC-~1100[1]
TRKA< 150> 50[1]
HER4< 150> 50[1]
TRKB< 150> 50[1]
RET< 150> 50[1]

Experimental Protocols

Protocol: In Vitro BTK Inhibition Assay

This protocol is adapted from a method used to assess the in vitro inhibitory activity of this compound against BTK.[2]

Materials:

  • This compound (dissolved in DMSO at 10 mM)

  • Human recombinant BTK (1 nM final concentration)

  • Fluoresceinated peptide substrate (1.5 µM final concentration)

  • ATP (20 µM final concentration, at apparent Km)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO

  • Termination Buffer: 35 mM EDTA

  • 384-well V-bottom plates

  • Electrophoretic separation instrument for fluorescent substrate and product analysis

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add this compound, human recombinant BTK, fluoresceinated peptide, ATP, and assay buffer to a final volume of 30 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding 45 µL of Termination Buffer to each well.

  • Analyze the reaction mixture by electrophoretic separation to quantify the fluorescent substrate and the phosphorylated product.

  • Calculate the IC50 value from the dose-response curve.

Protocol: Kinase Selectivity Profiling (General Workflow)

This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor using a competition binding assay, such as the KINOMEscan™ platform.

Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Workflow:

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: The assay is performed in multi-well plates (e.g., 384-well).

  • Binding Reaction: Three components are combined in each well:

    • DNA-tagged kinase from a large panel.

    • An immobilized ligand specific for the kinase active site (e.g., on streptavidin-coated beads).

    • The test compound at a specific concentration.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Washing: The immobilized support (beads) is washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the immobilized ligand.

  • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase measured is plotted against the compound concentration to determine the dissociation constant (Kd) or IC50 value for each kinase in the panel. The results are often visualized on a phylogenetic tree of the human kinome.

Visualizations

G cluster_0 B-Cell Receptor (BCR) Signaling cluster_1 Potential Off-Target Pathways BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (Ca2+ flux, NF-κB, etc.) PLCG2->Downstream BMS935177 This compound BMS935177->BTK Inhibition (Primary Target) TRK_HER TRK / HER4 BMS935177->TRK_HER Cross-reactivity TEC_SRC Other TEC/SRC Family Kinases BMS935177->TEC_SRC Cross-reactivity Other_Pathways Other Signaling Pathways (Growth, Survival, etc.) TRK_HER->Other_Pathways TEC_SRC->Other_Pathways

Figure 1. Simplified signaling pathway diagram illustrating the primary inhibitory action of this compound on BTK within the BCR signaling cascade and its potential cross-reactivity with other kinase pathways.

G cluster_workflow Kinase Selectivity Profiling Workflow start Prepare this compound Serial Dilutions assay_plate Combine in 384-well plate: - DNA-tagged kinase - Immobilized ligand - this compound start->assay_plate incubation Incubate to Reach Binding Equilibrium assay_plate->incubation wash Wash to Remove Unbound Components incubation->wash elute Elute Bound Kinase wash->elute qpcr Quantify Kinase via qPCR elute->qpcr analysis Data Analysis: - Determine IC50/Kd - Generate Selectivity Profile qpcr->analysis

Figure 2. A general experimental workflow for determining the kinase selectivity profile of an inhibitor like this compound using a competition binding assay format.

References

Technical Support Center: BMS-935177 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on BMS-935177 Bioavailability: Contrary to common challenges with poorly soluble compounds, published data indicates that this compound, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, possesses excellent oral bioavailability in preclinical species.[1][2][3] Studies have reported bioavailability ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys, even when administered as a suspension.[1]

This guide is designed to help researchers consistently achieve this high bioavailability and troubleshoot potential issues that may lead to suboptimal exposure during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective, reversible small molecule inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[5] By inhibiting BTK, this compound blocks these downstream signals, making it a subject of investigation for autoimmune diseases and B-cell malignancies.[2][5][6][7]

Q2: If this compound has low aqueous solubility, why is its oral bioavailability high?

A2: While this compound has low aqueous solubility, its high oral bioavailability suggests that its absorption is not limited by its dissolution rate in the gastrointestinal tract under the conditions tested.[1] This favorable characteristic is a significant advantage for in vivo studies, as complex formulation strategies may not be required to achieve excellent exposure.

Q3: What are the key pharmacokinetic parameters of this compound?

A3: this compound is characterized by an excellent pharmacokinetic profile.[2][3] It exhibits high oral bioavailability across multiple preclinical species and has low clearance.[1] Plasma protein binding is high, with the free fraction being less than 1% in humans.[1]

Quantitative Data Summary

The following table summarizes the reported in vivo pharmacokinetic data for this compound across different species.

SpeciesDosing VehicleOral Bioavailability (%)Half-life (T½) at 2 mg/kg i.v. (hours)
MouseSolution84 - 1004.0
RatSolution84 - 1005.1
DogSolution84 - 100Not Reported
Cynomolgus MonkeySolution84 - 100Not Reported
(Data sourced from Selleck Chemicals, citing preclinical studies)[1]

Troubleshooting Guide

Q4: My in vivo study resulted in lower-than-expected plasma concentrations of this compound. What are the potential causes?

A4: While this compound has inherently high bioavailability, several experimental factors can lead to suboptimal exposure. Consider the following possibilities:

  • Formulation Issues: Improper preparation, instability, or non-homogeneity of the dosing formulation can drastically affect the amount of drug administered. Ensure the compound is fully dissolved or uniformly suspended.

  • Dosing Errors: Inaccurate dose calculations or improper administration techniques (e.g., esophageal delivery instead of stomach delivery in oral gavage) can lead to variability.

  • Metabolic Differences: While preclinical species data is robust, specific strains or individual animal health could potentially alter metabolism.

  • Sample Handling and Analysis: Degradation of the compound in collected plasma samples or issues with the bioanalytical method (e.g., LC-MS/MS) can lead to artificially low readings.

Below is a decision tree to help troubleshoot this issue.

G start Low Plasma Exposure Observed formulation Verify Formulation (Homogeneity, Stability, Concentration) start->formulation Start Here dosing Review Dosing Procedure (Technique, Volume, Accuracy) formulation->dosing Formulation OK problem_form Reformulate and Re-dose formulation->problem_form Issue Found samples Check Sample Handling & Bioanalysis (Storage, Extraction, LC-MS Method) dosing->samples Dosing OK problem_dose Refine Dosing Technique dosing->problem_dose Issue Found metabolism Consider Animal Model Factors (Health Status, Strain Differences) samples->metabolism Analysis OK problem_samples Re-evaluate Analytical Protocol samples->problem_samples Issue Found

Caption: Troubleshooting workflow for low in vivo exposure.

Q5: What are recommended formulations for achieving high bioavailability with this compound?

A5: Published information suggests that both solution and suspension formulations are effective.[1] The choice depends on the required dose concentration and study design.

  • Solution Formulation: Suitable for lower doses where solubility can be achieved. A common vehicle includes a mix of DMSO, PEG300, Tween 80, and saline or water.[1]

  • Suspension Formulation: Necessary for higher doses that exceed the solubility limit in practical vehicle volumes. A crystalline microsuspension in an aqueous buffer with suspending agents is a viable approach.[4]

Detailed Experimental Protocols

Protocol 1: In Vivo Solution Formulation

This protocol is adapted from common practices for poorly soluble compounds and is suitable for achieving a clear solution for oral administration.[1][4]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).

  • Vehicle Preparation: In a separate tube, mix the vehicle components. For a final vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween 80 and mix thoroughly.

  • Final Formulation:

    • Add 100 µL of the DMSO stock solution to the PEG300/Tween 80 mixture. Vortex until clear.

    • Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.

    • The final concentration will be 4 mg/mL in this example. The solution should be used immediately.

Protocol 2: In Vivo Crystalline Microsuspension Formulation

This protocol is based on a method used for pharmacokinetic studies of this compound in rats.[4]

  • Vehicle Preparation: Prepare the aqueous vehicle consisting of 10 mM citrate buffer (pH 4.0), 0.5% Methocel A4M (a suspending agent), and 0.02% DOSS (a wetting agent).

  • Suspension: Add the pre-weighed, micronized this compound powder to the vehicle.

  • Homogenization: Homogenize the mixture using a suitable method (e.g., probe sonication or high-shear mixing) until a uniform, fine suspension is achieved.

  • Administration: Maintain continuous stirring or agitation during dose administration to ensure homogeneity and accurate dosing.

Visualized Pathways and Workflows

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical node in the B-cell receptor signaling cascade. The diagram below illustrates its position and the effect of inhibition by this compound.

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in a typical experiment to determine the bioavailability of this compound.

G cluster_prep Preparation cluster_dose Dosing & Sampling cluster_analysis Analysis Formulation Prepare Dosing Formulation Animal_Prep Acclimate & Fast Test Animals Dosing_IV Dose IV Group (for Bioavailability Ref.) Animal_Prep->Dosing_IV Dosing_PO Dose Oral Group Animal_Prep->Dosing_PO Sampling Collect Serial Blood Samples Dosing_IV->Sampling Dosing_PO->Sampling Plasma_Proc Process Blood to Plasma Sampling->Plasma_Proc LCMS LC-MS/MS Analysis Plasma_Proc->LCMS PK_Calc Calculate PK Parameters (AUC, T½, F%) LCMS->PK_Calc

Caption: Workflow for a preclinical oral bioavailability study.

References

Validation & Comparative

Bruton's Tyrosine Kinase Inhibition: A Comparative Analysis of BMS-935177 and Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in the context of B-cell malignancies and autoimmune diseases. BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, a pathway essential for B-cell development, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell cancers and autoimmune disorders. This guide provides a detailed comparison of two notable BTK inhibitors: BMS-935177, a potent and reversible inhibitor, and ibrutinib, the first-in-class irreversible inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanism of action, and supporting experimental data.

Mechanism of Action and Kinase Selectivity

Both this compound and ibrutinib target BTK, but through distinct mechanisms of inhibition, which influences their selectivity and potential off-target effects.

Ibrutinib is a first-in-class, oral BTK inhibitor that functions as a selective and irreversible antagonist.[1] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This irreversible binding effectively blocks the autophosphorylation of BTK and the phosphorylation of its downstream substrates, thereby disrupting the BCR signaling cascade.[1][3]

This compound is a potent, reversible inhibitor of BTK.[4] Unlike ibrutinib, it does not form a permanent covalent bond, allowing for a more transient inhibition of the enzyme. This reversible nature can potentially lead to a different pharmacological profile and may offer advantages in terms of managing off-target effects.

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following tables summarize the available data on the biochemical potency and kinase selectivity of this compound and ibrutinib.

Table 1: Biochemical Potency against BTK

CompoundInhibition TypeIC50 (nM)
This compound Reversible2.8[4]
Ibrutinib Irreversible (covalent)0.5[1][5]

Table 2: Kinase Selectivity Profile

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (this compound vs. Ibrutinib)
BTK 2.8 [4]0.5 [5]-
TEC--5-67 fold more selective for BTK[4]
BMX--5-67 fold more selective for BTK[4]
ITK--5-67 fold more selective for BTK[4]
TXK--5-67 fold more selective for BTK[4]
SRC Family>50 fold more selective for BTK[4]--
SRC>1100 fold more selective for BTK[4]--
TRKA<150[4]--
HER4<150[4]--
TRKB<150[4]--
RET<150[4]--
EGFR->1000[2]-
JAK3-50[2]-

Preclinical Efficacy

The preclinical efficacy of BTK inhibitors is evaluated in a variety of in vitro and in vivo models to assess their therapeutic potential.

Cellular Activity

In cellular assays, both inhibitors have demonstrated the ability to modulate B-cell function. This compound has been shown to inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM and to block the expression of the activation marker CD69 on peripheral B cells stimulated with anti-IgM and anti-IgG.[4] Furthermore, it effectively inhibited TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.[4]

Ibrutinib has been extensively studied in various B-cell malignancy cell lines. It inhibits the autophosphorylation of BTK, as well as the phosphorylation of its downstream targets PLCγ and ERK, with IC50 values of 11 nM, 29 nM, and 13 nM, respectively, in the DOHH2 cell line.[3] It also potently inhibits the proliferation of primary B cells activated through the BCR with an IC50 of 8 nM.[1]

Table 3: Cellular Activity

AssayCell TypeThis compound IC50 (nM)Ibrutinib IC50 (nM)
Calcium Flux InhibitionRamos B cells27[4]-
CD69 Expression InhibitionPeripheral B cells--
TNFα Production InhibitionPBMCs14[4]2.6 (TNFα), 0.5 (IL-1β), 3.9 (IL-6)[5]
BTK AutophosphorylationDOHH2-11[3]
PLCγ PhosphorylationDOHH2-29[3]
ERK PhosphorylationDOHH2-13[3]
B-cell ProliferationPrimary B cells-8[1]
In Vivo Efficacy

While direct comparative in vivo studies in B-cell malignancy models are not publicly available, both compounds have demonstrated efficacy in relevant animal models. This compound has shown activity in preclinical models of autoimmune disease.[6]

Ibrutinib has a substantial body of in vivo data supporting its anti-tumor activity. In various xenograft and patient-derived xenograft (PDX) models of B-cell malignancies, ibrutinib has been shown to inhibit tumor growth and improve survival.[7][8] For instance, in a Hodgkin's lymphoma subcutaneous xenograft model, ibrutinib at 50 mg/kg administered orally daily for three weeks resulted in significant tumor growth inhibition.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFkB NF-κB Pathway Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Irreversible) Ibrutinib->BTK Covalent Inhibition BMS935177 This compound (Reversible) BMS935177->BTK Reversible Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (BTK Kinase Activity) Cellular Cellular Assays (BTK Phosphorylation, Proliferation, Apoptosis) Biochemical->Cellular Selectivity Kinase Selectivity Profiling (Kinome Scan) Biochemical->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animal Models Cellular->PK_PD Efficacy Efficacy Studies (Xenograft/PDX Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Start Compound Synthesis (this compound / Ibrutinib) Start->Biochemical

References

BMS-935177 versus acalabrutinib selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Selectivity of BMS-935177 and Acalabrutinib, Two Distinct Bruton's Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK inhibitors, including the reversible inhibitor this compound and the covalent irreversible inhibitor acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of kinases differ significantly, which can have implications for their efficacy and safety. This guide provides an objective comparison of the selectivity of this compound and acalabrutinib, supported by available experimental data.

Mechanism of Action

This compound is a potent and selective reversible inhibitor of BTK.[1] Unlike covalent inhibitors, it does not form a permanent bond with the enzyme, leading to a different pharmacological profile.

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.[2] It irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained inhibition.[2] This covalent mechanism of action contributes to its high potency.

Quantitative Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound and acalabrutinib against BTK and a panel of other kinases. The data is presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK 2.8 1
TEC135
BLK207
BMX249
TrkA3011
HER4<150>50
TRKB<150>50
RET<150>50
SRC>3080>1100

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases

KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK 5.1 1
TEC12625
BMX<100-
ERBB4<100-
ITK>1000>196
TXK>1000>196
EGFR>1000>196
ERBB2>1000>196
JAK3>1000>196
BLK>1000>196
FGR>1000>196
FYN>1000>196
HCK>1000>196
LCK>1000>196
LYN>1000>196
SRC>1000>196
YES1>1000>196

Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et al.[2]

Table 3: KINOMEscan® Selectivity Data for Acalabrutinib

InhibitorConcentrationNumber of Kinases ScreenedKinases Inhibited >65%
Acalabrutinib1 µM3951.5%

Data from a KINOMEscan® assay, as presented on the Calquence® (acalabrutinib) healthcare professional website.[4]

Signaling Pathway Inhibition

Both this compound and acalabrutinib exert their therapeutic effects by inhibiting the BTK signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, Activation NFkB_MAPK->Proliferation Inhibitor This compound Acalabrutinib Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug development. A common method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.

  • Reagent Preparation:

    • Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).

    • Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound or acalabrutinib) in kinase buffer containing a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->ReagentPrep KinaseReaction Kinase Reaction (Incubate at RT) ReagentPrep->KinaseReaction StopDeplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->StopDeplete ADPtoATP Convert ADP to ATP & Detect (Add Kinase Detection Reagent) StopDeplete->ADPtoATP MeasureLuminescence Measure Luminescence ADPtoATP->MeasureLuminescence DataAnalysis Data Analysis (Calculate IC50) MeasureLuminescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

Both this compound and acalabrutinib are potent inhibitors of BTK. The available data suggests that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a broad range of kinases. This compound, a reversible inhibitor, also demonstrates high selectivity for BTK over other kinases, particularly within the SRC family. The choice between a reversible and a covalent irreversible inhibitor may depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head studies across a comprehensive kinase panel would be beneficial for a more complete comparative assessment of their selectivity.

References

A Comparative Guide to Reversible BTK Inhibitors: BMS-935177, Fenebrutinib, and Pirtobrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of B-cell malignancies and autoimmune diseases. While first-generation covalent inhibitors have demonstrated significant efficacy, the development of resistance and off-target effects have spurred the advancement of reversible BTK inhibitors. This guide provides a detailed, objective comparison of three prominent reversible BTK inhibitors: BMS-935177, fenebrutinib, and pirtobrutinib, focusing on their preclinical performance with supporting experimental data.

Biochemical and Cellular Potency

The potency of a BTK inhibitor is a key determinant of its therapeutic potential. Biochemical assays measure the direct inhibition of the BTK enzyme, while cellular assays provide insight into the inhibitor's activity within a biological system.

This compound is a potent, reversible BTK inhibitor with a reported IC50 value of 2.8 nM in cell-free assays.[1] In cellular assays, it effectively inhibits calcium flux in human Ramos B cells (IC50 = 27 nM) and TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.[2] Fenebrutinib also demonstrates high potency, while pirtobrutinib is a highly selective, non-covalent BTK inhibitor that shows potent inhibition of both wild-type and C481-mutant BTK.[3][4][5]

InhibitorBTK IC50 (nM, cell-free)Cellular AssayCell TypeCellular IC50 (nM)
This compound 2.8[1]Calcium FluxRamos B cells27[2]
TNFα ProductionPBMCs14[2]
CD69 ExpressionPeripheral B cells-
Fenebrutinib -CD69 ExpressionB cells8.4
CD63 ExpressionBasophils30.7
Pirtobrutinib -BTK AutophosphorylationHEK293T3.68 (WT BTK)[3]
8.45 (C481S BTK)[3]

Kinase Selectivity Profile

The selectivity of a BTK inhibitor is crucial for minimizing off-target effects and improving its safety profile. Kinome scanning technologies are employed to assess the inhibitory activity of a compound against a broad panel of kinases.

This compound exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[1] It also shows greater than 50-fold selectivity over the SRC family of kinases.[1] Pirtobrutinib is described as a highly selective BTK inhibitor, with over 300-fold selectivity for BTK compared to 98% of other kinases tested.[6] Fenebrutinib is also reported to be a highly selective BTK inhibitor.[7][8][9]

InhibitorKinaseIC50 (nM) / % InhibitionSelectivity vs. BTK
This compound [1]BTK2.81x
TEC13~5x
BMX24~9x
ITK--
TXK--
BLK20~7x
SRC>3000>1100x
Pirtobrutinib [10]BTK-1x
HER4-<20x
BRK-<20x
Fenebrutinib [7]BTK-1x
Other Kinases->130x

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing an effective dosing regimen.

This compound has demonstrated excellent oral bioavailability (84-100%) in preclinical species, including rats, mice, dogs, and cynomolgus monkeys.[1] It has a half-life of 4 hours in mice and 5.1 hours in rats when administered intravenously.[1] Pirtobrutinib has a long half-life of 20 hours in humans, allowing for once-daily dosing.[11]

ParameterThis compoundFenebrutinibPirtobrutinib
Oral Bioavailability 84-100% (preclinical)[1]--
Half-life (t1/2) 4h (mouse, IV), 5.1h (rat, IV)[1]-20h (human)[11]
Dosing Regimen --Once daily (human)[11]

Note: Preclinical and clinical data are presented and should not be directly compared.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the B-cell receptor (BCR) signaling pathway and the workflows for key assays.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation Antigen Antigen Antigen->BCR Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (e.g., CD69) NFkB->Gene_Expression Transcription BMS935177 This compound BMS935177->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Biochemical_Assay_Workflow start Start add_inhibitor Add varying concentrations of BTK inhibitor (e.g., this compound) start->add_inhibitor add_btk Add recombinant BTK enzyme add_inhibitor->add_btk incubate1 Incubate add_btk->incubate1 add_substrate Add fluorescently labeled peptide substrate and ATP incubate1->add_substrate incubate2 Incubate to allow phosphorylation add_substrate->incubate2 stop_reaction Stop reaction incubate2->stop_reaction detect Detect phosphorylated substrate (e.g., Fluorescence Polarization) stop_reaction->detect analyze Analyze data to determine IC50 detect->analyze end End analyze->end Cellular_Assay_Workflow start Start isolate_cells Isolate primary cells (e.g., PBMCs) or use cell line start->isolate_cells treat_inhibitor Treat cells with varying concentrations of BTK inhibitor isolate_cells->treat_inhibitor incubate1 Incubate treat_inhibitor->incubate1 stimulate_bcr Stimulate B-cell receptor (e.g., with anti-IgM) incubate1->stimulate_bcr incubate2 Incubate to allow cell activation stimulate_bcr->incubate2 stain_cells Stain cells with fluorescently labeled antibodies (e.g., anti-CD69) incubate2->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow determine_ic50 Determine IC50 for inhibition of activation marker analyze_flow->determine_ic50 end End determine_ic50->end

References

A Comparative Analysis of the Reversible Inhibitor BMS-935177 and Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct characteristics, performance, and experimental evaluation of reversible versus covalent Bruton's Tyrosine Kinase (BTK) inhibitors.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, its inhibition can effectively modulate B-cell proliferation and activation. Small molecule inhibitors of BTK are broadly categorized into two main classes based on their mechanism of action: reversible and covalent inhibitors. This guide provides a comparative analysis of BMS-935177, a potent reversible BTK inhibitor, and the class of covalent BTK inhibitors, exemplified by ibrutinib, acalabrutinib, and zanubrutinib.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between this compound and covalent BTK inhibitors lies in their interaction with the BTK enzyme.

This compound , a reversible inhibitor, forms non-covalent bonds with the active site of BTK. This interaction is transient, and the inhibitor can freely associate and dissociate from the enzyme. The efficacy of reversible inhibitors is therefore dependent on maintaining a sufficient plasma concentration to ensure continuous target engagement.

Covalent BTK inhibitors , on the other hand, are designed to form a permanent, irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of BTK.[1] This "warhead" chemistry leads to the inactivation of the enzyme for its entire lifespan. Even after the drug is cleared from circulation, the inhibition is sustained until new BTK protein is synthesized.[2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and three prominent covalent BTK inhibitors, providing a basis for objective comparison of their biochemical potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency Against BTK

InhibitorTypeBTK IC50 (nM)
This compound Reversible2.8[3], 3.0[4]
Ibrutinib Covalent0.5[5]
Acalabrutinib Covalent~2.5-5.0 (Calculated from various sources)
Zanubrutinib Covalent<1.0

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseThis compoundIbrutinibAcalabrutinibZanubrutinib
BTK 2.8 [3]0.5 [5]~2.5-5.0 <1.0
TEC14 - 187.6ActiveLess ActiveLess Active
ITK14 - 187.6ActiveInactiveLess Active
BMX14 - 187.6ActiveLess ActiveLess Active
TXK14 - 187.6ActiveInactiveLess Active
SRC>150 (1100-fold selective over SRC)[3]ActiveLess ActiveLess Active
EGFR>150ActiveInactiveInactive
HER2 (ErbB2)>150ActiveInactiveInactive
HER4<150ActiveInactiveInactive
JAK3-ActiveInactiveInactive
TRKA<150---
TRKB<150---
RET<150---

Note: A higher IC50 value indicates lower potency and potentially higher selectivity if the on-target potency is maintained. Data is compiled from various sources and direct head-to-head studies may show slightly different values.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundIbrutinibAcalabrutinibZanubrutinib
Bioavailability (%) High (species-dependent)~2.9 (fasting)25Higher than ibrutinib
Tmax (hours) -1-2[6]~0.75[7]2[8]
Half-life (hours) -4-6[6]~0.9 (parent), 6.9 (active metabolite)[7]2-4[8]
Metabolism -Primarily CYP3A4[6]Primarily CYP3A[7]Primarily CYP3A4[8]
Protein Binding (%) >99 (human)97.3[6]97.5[7]-

Experimental Protocols

To aid researchers in the evaluation of BTK inhibitors, detailed methodologies for key experiments are provided below.

Biochemical BTK Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol outlines a common method to determine the in vitro potency of inhibitors against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test inhibitors (e.g., this compound, covalent inhibitors) serially diluted in DMSO

  • HTRF® detection reagents:

    • Europium cryptate-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

  • HTRF® detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA, 20 mM EDTA)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Dispense 0.5 µL of serially diluted test inhibitors into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Enzyme Addition: Add 5.5 µL of BTK enzyme diluted in kinase reaction buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a mixture of the biotinylated peptide substrate and 2 µL of ATP in kinase reaction buffer to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Detection: Add 10 µL of HTRF® detection reagents (Europium anti-phospho-antibody and Streptavidin-XL665) in HTRF® detection buffer to stop the reaction and initiate the detection process.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of inhibitors to block BTK activation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (e.g., this compound, covalent inhibitors)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BTK (Tyr223)

    • Rabbit anti-total BTK

    • Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed Ramos cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total BTK and β-actin (as a loading control) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal and then to the loading control. Calculate the percent inhibition of BTK phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

Mandatory Visualization

The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for comparing BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFAT->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression BMS_935177 This compound (Reversible) BMS_935177->BTK Covalent_Inhibitors Covalent Inhibitors (e.g., Ibrutinib) Covalent_Inhibitors->BTK

Caption: BTK signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., HTRF, ADP-Glo) - Determine IC50 against BTK Kinase_Panel Kinase Selectivity Panel - Assess off-target activity Biochemical_Assay->Kinase_Panel Cellular_Phospho_Assay Cellular BTK Phosphorylation Assay (e.g., Western Blot, Flow Cytometry) - Confirm on-target engagement Kinase_Panel->Cellular_Phospho_Assay Functional_Assays Functional Assays (e.g., B-cell proliferation, cytokine release) - Evaluate downstream effects Cellular_Phospho_Assay->Functional_Assays PK_Studies Pharmacokinetic (PK) Studies - Determine bioavailability, half-life, etc. Functional_Assays->PK_Studies PD_Studies Pharmacodynamic (PD) Studies - Measure target occupancy in vivo PK_Studies->PD_Studies Efficacy_Models Disease Efficacy Models (e.g., Collagen-Induced Arthritis) - Assess therapeutic potential PD_Studies->Efficacy_Models

Caption: Preclinical workflow for BTK inhibitor comparison.

Conclusion

The choice between a reversible inhibitor like this compound and a covalent inhibitor depends on the specific therapeutic goals and the desired pharmacological profile. This compound offers the advantage of a tunable and reversible mode of action, which may be beneficial in managing potential off-target effects. Covalent inhibitors provide sustained target inhibition that is independent of circulating drug levels, which can lead to a more durable pharmacodynamic effect.

The data presented in this guide highlights that while covalent inhibitors generally exhibit higher biochemical potency, this compound demonstrates good selectivity, particularly against the SRC family of kinases.[3] The pharmacokinetic profiles also differ significantly, with covalent inhibitors often having shorter half-lives but prolonged biological effects due to their irreversible binding.

Ultimately, the selection of a BTK inhibitor for further development or clinical application requires a comprehensive evaluation of its potency, selectivity, pharmacokinetics, and safety profile in relevant preclinical and clinical models. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in this dynamic field of drug discovery.

References

Validating On-Target Effects of BMS-935177 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other relevant BTK inhibitors. The focus is on the validation of its on-target effects in vivo, supported by experimental data and detailed protocols.

Introduction to this compound and BTK Inhibition

Bruton's Tyrosine Kinase is a critical signaling enzyme in B-lymphocytes and myeloid cells. Its role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a key therapeutic target for autoimmune diseases. This compound is a highly selective and reversible inhibitor of BTK, distinguishing it from many first-generation irreversible covalent inhibitors.[1] This guide will delve into the experimental evidence supporting its in vivo efficacy and compare its performance with other notable BTK inhibitors.

Mechanism of Action: Targeting the BTK Signaling Pathway

This compound exerts its effects by reversibly binding to BTK, thereby inhibiting its kinase activity. This action blocks downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and autoantibody production, as well as myeloid cell activation.

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN FcR Fc Receptor (FcR) FcR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Flux IP3->Ca PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene BMS935177 This compound & other BTK inhibitors BMS935177->BTK

BTK Signaling Pathway and Point of Inhibition.

Comparative In Vitro Potency of BTK Inhibitors

The following table summarizes the in vitro potency of this compound and other selected BTK inhibitors against the BTK enzyme.

CompoundTypeTargetIC50 (nM)
This compound ReversibleBTK2.8[1]
BMS-986142 ReversibleBTK0.5[2][3]
Ibrutinib (PCI-32765) Irreversible CovalentBTK0.5
Acalabrutinib Irreversible CovalentBTK5.1
Zanubrutinib Irreversible CovalentBTK<1
Evobrutinib Irreversible CovalentBTK2.4
Fenebrutinib ReversibleBTK15
Tolebrutinib Irreversible CovalentBTK11.2

Comparative In Vivo Efficacy in Preclinical Models

Direct head-to-head in vivo comparisons of this compound with other BTK inhibitors in the same study are limited. However, data from studies using similar animal models of autoimmune diseases allow for an indirect comparison of their on-target effects.

Collagen-Induced Arthritis (CIA) Model

The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis, where inflammation and joint destruction are key pathological features.

CompoundSpeciesDosingKey Efficacy Readouts
BMS-986142 Mouse1, 3, 10 mg/kg, oral, dailyDose-dependent reduction in clinical arthritis score.
Ibrutinib (PCI-32765) Mouse1.56, 3.125, 6.25, 12.5 mg/kg, oral, dailyDose-dependent and significant inhibition of clinical scores. ED50 of 2.6 mg/kg.
ONO-4059 Mouse1, 3, 10 mg/kg, oral, dailyDose-dependent reversal of clinical arthritis and prevention of bone damage.[4]
HM71224 Rat1.0, 2.5 mg/kg, oral, dailyDose-dependent reduction in clinical signs of arthritis. ED50 of 1.0 mg/kg.[5]
Other Autoimmune Models

BTK inhibitors have also been evaluated in models of other autoimmune diseases, demonstrating broader potential for this class of drugs.

CompoundDisease ModelSpeciesKey Efficacy Readouts
BI-BTK-1 Systemic Lupus Erythematosus (SLE)Mouse (MRL/lpr)Attenuated cutaneous and neuropsychiatric disease phenotypes; improved cognitive function.[6]
BTK Inhibitor Systemic Lupus Erythematosus (SLE)MouseReduced levels of B cells, plasma cells, and pathogenic antibodies; alleviation of lupus nephritis.[7]
Fenebrutinib Experimental Autoimmune Encephalomyelitis (EAE) for MSMouseSignificantly reduced clinical severity of EAE when administered prophylactically.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

CIA_Workflow cluster_immunization Immunization Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Primary Immunization (Bovine Type II Collagen + Complete Freund's Adjuvant) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + Incomplete Freund's Adjuvant) Day0->Day21 Onset Disease Onset (Clinical Score ~1.5) Day21->Onset Treatment Daily Oral Dosing: - Vehicle Control - this compound/Alternative (e.g., 18 days) Onset->Treatment Scoring Daily Clinical Scoring (Paw Swelling, Erythema) Treatment->Scoring Histo Histopathology (Joint Inflammation, Cartilage & Bone Damage) Treatment->Histo Biomarkers Biomarker Analysis (Cytokines, Autoantibodies) Treatment->Biomarkers

Workflow for the Collagen-Induced Arthritis (CIA) Model.

Protocol for Collagen-Induced Arthritis (CIA) in Mice:

  • Animals: Male DBA/1J mice are typically used.

  • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.[4]

  • Booster Immunization (Day 21): A second injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant is administered.[4]

  • Treatment Initiation: When mice develop clinical signs of arthritis (average clinical score of ~1.5 on a 5-point scale), they are randomized into treatment groups.

  • Dosing: The test compound (e.g., this compound) or vehicle is administered orally once daily for a specified period (e.g., 18 days).

  • Clinical Assessment: Paws are scored daily for signs of inflammation.

  • Terminal Analysis: At the end of the study, joints are collected for histopathological analysis of inflammation, cartilage damage, and bone erosion. Blood samples can be collected for analysis of cytokines and anti-collagen antibodies.

Experimental Workflow: In Vivo BTK Target Engagement

BTK_Engagement_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dose Administer Single Oral Dose of BTK Inhibitor to Mice Timepoints Collect Spleen and/or Peripheral Blood at Various Time Points Post-Dose Dose->Timepoints Lysate Prepare Cell Lysates from Splenocytes or PBMCs Timepoints->Lysate Probe Incubate Lysates with a Fluorescently Labeled Irreversible BTK Probe Lysate->Probe Gel Separate Proteins by SDS-PAGE and Visualize Probe Binding (Fluorescence Scan) Probe->Gel Western Perform Western Blot for Total BTK Protein as a Loading Control Gel->Western Quantify Quantify BTK Occupancy (Ratio of Unbound to Total BTK) Western->Quantify

Workflow for In Vivo BTK Target Engagement Assay.

Protocol for In Vivo BTK Target Engagement Assay:

  • Dosing: Administer a single oral dose of the BTK inhibitor to mice.

  • Sample Collection: At various time points post-dosing, collect spleens and/or peripheral blood.

  • Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs).

  • Lysate Preparation: Prepare cell lysates from the isolated cells.

  • Probe Labeling: Incubate the lysates with a fluorescently labeled irreversible BTK probe. This probe will only bind to BTK that is not already occupied by the test inhibitor.

  • Gel Electrophoresis: Separate the proteins in the lysate by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel to visualize and quantify the amount of fluorescent probe bound to BTK.

  • Western Blotting: Perform a western blot for total BTK protein to serve as a loading control.

  • Quantification: Determine the percentage of BTK occupancy by comparing the amount of unbound BTK (labeled by the probe) to the total amount of BTK. A reduction in the fluorescent signal indicates target engagement by the inhibitor.[9]

Conclusion

References

A Comparative Analysis of BMS-935177 and Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects. This has spurred the development of next-generation inhibitors with improved selectivity and varying mechanisms of action. This guide provides a detailed comparison of BMS-935177, a reversible BTK inhibitor, against three prominent next-generation inhibitors: acalabrutinib, zanubrutinib, and pirtobrutinib.

Biochemical Profile and Potency

The in vitro potency of BTK inhibitors is a key determinant of their therapeutic potential. This compound is a potent, reversible inhibitor of BTK with a reported IC50 of approximately 3 nM.[1][2] In comparison, the next-generation covalent inhibitors, acalabrutinib and zanubrutinib, also exhibit low nanomolar potency. Pirtobrutinib, a non-covalent inhibitor, demonstrates equipotent inhibition of both wild-type and C481S-mutated BTK, a common resistance mutation for covalent inhibitors.[3]

InhibitorBinding TypeBTK IC50 (nM)
This compound Reversible~3[1][2]
Acalabrutinib Covalent~3-5[4]
Zanubrutinib Covalent~0.9[5]
Pirtobrutinib Non-covalent~2.5[3]

Kinase Selectivity

A major focus in the development of next-generation BTK inhibitors has been to improve selectivity and minimize off-target effects observed with first-generation inhibitors like ibrutinib. These off-target effects are often attributed to the inhibition of other kinases, such as those in the TEC and SRC families, as well as EGFR.

This compound demonstrates good kinase selectivity, with greater than 50-fold selectivity over the SRC family of kinases.[6] Acalabrutinib and zanubrutinib were designed to have a more focused kinase inhibition profile compared to ibrutinib, with reduced activity against off-target kinases like ITK, TEC, and EGFR. Pirtobrutinib is reported to be highly selective, with over 300-fold selectivity for BTK compared to 98% of other kinases tested.[7]

InhibitorSelectivity Profile Highlights
This compound >50-fold selective over SRC family kinases.[6]
Acalabrutinib Minimal off-target activity against ITK, TEC, and EGFR.[3]
Zanubrutinib Designed to maximize BTK occupancy and minimize off-target inhibition.
Pirtobrutinib >300-fold more selective for BTK versus 98% of other kinases tested.[7]

Cellular Activity

The efficacy of BTK inhibitors is further evaluated in cellular assays that measure their ability to inhibit B-cell receptor (BCR) signaling. A common method involves assessing the inhibition of CD69 expression on B-cells following stimulation.

This compound has been shown to inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM and to inhibit CD69 surface expression in peripheral B cells.[8][9] Acalabrutinib and zanubrutinib also potently inhibit BCR-mediated B-cell activation.

InhibitorCellular AssayEndpointIC50/EC50
This compound Calcium Flux (Ramos cells)Inhibition of calcium mobilization27 nM[8][9]
CD69 Expression (peripheral B-cells)Inhibition of anti-IgM/IgG induced CD69-
Acalabrutinib CD69 Expression (human whole blood)Inhibition of B-cell activation~8 nM
Zanubrutinib BTK autophosphorylation (cellular)Inhibition of pBTK (Y223)1.8 nM[10]
Pirtobrutinib BTK autophosphorylation (cellular)Inhibition of pBTK (Y223)-

Preclinical In Vivo Efficacy

The anti-tumor activity and therapeutic potential of these BTK inhibitors have been assessed in various preclinical animal models of B-cell malignancies and inflammatory diseases.

This compound has demonstrated efficacy in a mouse model of collagen-induced arthritis.[11] Acalabrutinib has shown potent on-target effects and efficacy in two different mouse models of chronic lymphocytic leukemia (CLL).[1][12] Zanubrutinib has been evaluated in patient-derived xenograft (PDX) models, demonstrating its anti-lymphoma activity. Pirtobrutinib has been shown to inhibit tumor growth in xenograft models of lymphoma.[3]

Pharmacokinetic Profiles

The pharmacokinetic properties of BTK inhibitors, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing regimens and predicting their clinical behavior.

InhibitorKey Pharmacokinetic Parameters
This compound Excellent oral bioavailability in preclinical species (84-100%).[6]
Acalabrutinib Rapid absorption and elimination, with a half-life of approximately 1-2 hours.[13]
Zanubrutinib Rapidly absorbed with a mean terminal half-life of ~2-4 hours.[14]
Pirtobrutinib Absolute bioavailability of 85.5% with an effective half-life of approximately 19 hours.[15]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Pathway Ca_Flux->NF_kB PKC->NF_kB Cell_Response B-Cell Proliferation, Survival, and Activation NF_kB->Cell_Response Inhibitors BTK Inhibitors (this compound, Acalabrutinib, Zanubrutinib, Pirtobrutinib) Inhibitors->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, KinaseGlo) PK_Studies Pharmacokinetic Studies (Animal Models) Biochemical_Assay->PK_Studies Cellular_Assay Cellular Assays (e.g., CD69 expression, pBTK levels) Cellular_Assay->PK_Studies Selectivity_Screen Kinase Selectivity Profiling (e.g., KINOMEscan) Selectivity_Screen->Cellular_Assay Efficacy_Models Efficacy Models (e.g., Xenografts, Arthritis Models) PK_Studies->Efficacy_Models Inhibitor_Synthesis BTK Inhibitor Synthesis and Characterization Inhibitor_Synthesis->Biochemical_Assay Inhibitor_Synthesis->Cellular_Assay Inhibitor_Synthesis->Selectivity_Screen

Caption: General Experimental Workflow for BTK Inhibitor Comparison.

Inhibitor_Comparison cluster_covalent Covalent Inhibitors cluster_reversible Reversible Inhibitors BTK_Inhibitors BTK Inhibitors Acalabrutinib Acalabrutinib BTK_Inhibitors->Acalabrutinib Zanubrutinib Zanubrutinib BTK_Inhibitors->Zanubrutinib BMS935177 This compound BTK_Inhibitors->BMS935177 Pirtobrutinib Pirtobrutinib (Non-covalent) BTK_Inhibitors->Pirtobrutinib

Caption: Classification of Compared BTK Inhibitors.

Experimental Protocols

Biochemical BTK Inhibition Assay (Example for this compound)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against BTK.

  • Reagents and Materials:

    • This compound dissolved in DMSO at various concentrations.[8]

    • Recombinant human BTK (1 nM final concentration).[8]

    • Fluoresceinated peptide substrate (1.5 µM final concentration).[8]

    • ATP (20 µM final concentration).[8]

    • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO.[8]

    • Stop Solution: 35 mM EDTA.[8]

    • 384-well V-bottom plates.

  • Procedure:

    • Add this compound, recombinant human BTK, fluoresceinated peptide, ATP, and assay buffer to the wells of a 384-well plate for a final volume of 30 µL.[8]

    • Incubate the plate at room temperature for 60 minutes.[8]

    • Terminate the reaction by adding 45 µL of Stop Solution to each well.[8]

    • Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and phosphorylated product.[8]

    • Detect the signal using an appropriate plate reader with excitation at 488 nm and emission at 530 nm.[8]

    • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Cellular BTK Occupancy Assay (Example for Acalabrutinib)

This protocol describes an ELISA-based method to measure the percentage of drug-bound BTK in peripheral blood mononuclear cells (PBMCs).

  • Reagents and Materials:

    • PBMC pellets from treated subjects.

    • Acalabrutinib (1 µM for in vitro saturation).[14]

    • Anti-BTK antibody (for coating plates).[14]

    • Lysis Buffer with protease inhibitors.[14]

    • Biotinylated BTK probe (binds to unoccupied BTK).[16]

    • Streptavidin-HRP and substrate for detection.[14]

    • 96-well OptiPlates.

  • Procedure:

    • Coat 96-well plates with anti-BTK antibody overnight at 4°C and block with BSA.[14]

    • Lyse PBMC pellets using Lysis Buffer.[14]

    • Incubate the cell lysate for 1 hour in the presence or absence of a saturating concentration of acalabrutinib (to determine total and unoccupied BTK, respectively).[14][16]

    • Add the biotinylated BTK probe and incubate for 1 hour to allow binding to unoccupied BTK.[16]

    • Transfer the lysates to the antibody-coated plate and incubate for 2 hours.

    • Add streptavidin-HRP and incubate for 1 hour.[14]

    • Add substrate and measure the luminescence to quantify the amount of unoccupied BTK.

    • Calculate the percentage of BTK occupancy.

In Vivo Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of BTK inhibitors in a mouse xenograft model.

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., NOD/SCID or NSG).[1][17]

    • Human B-cell lymphoma cell line (e.g., REC-1, OCI-Ly10).[3]

  • Procedure:

    • Subcutaneously or intravenously inject a specified number of lymphoma cells into the mice.[17]

    • Once tumors are established (e.g., reach a certain volume), randomize the mice into treatment and vehicle control groups.[17]

    • Administer the BTK inhibitor (e.g., this compound, acalabrutinib, zanubrutinib, or pirtobrutinib) or vehicle control orally or via intraperitoneal injection at specified doses and schedules.[11][17]

    • Monitor tumor growth by measuring tumor volume at regular intervals.[17]

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic markers).[17]

    • Analyze the data to determine the effect of the inhibitor on tumor growth.

Conclusion

This compound and the next-generation BTK inhibitors acalabrutinib, zanubrutinib, and pirtobrutinib represent significant advancements over first-generation agents. They offer a range of potencies, selectivities, and mechanisms of action that provide a diverse toolkit for researchers and clinicians. This compound, as a reversible inhibitor, and pirtobrutinib, as a non-covalent inhibitor, offer distinct advantages, particularly in the context of resistance to covalent inhibitors. Acalabrutinib and zanubrutinib provide improved selectivity profiles, potentially leading to better tolerability. The choice of inhibitor for further development or clinical application will depend on the specific therapeutic context, considering factors such as the desired potency, selectivity profile, and the potential for resistance mutations. The experimental data and protocols presented in this guide offer a foundation for the objective comparison and continued investigation of these promising therapeutic agents.

References

A Comparative Analysis of Off-Target Profiles of BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies. The development of irreversible BTK inhibitors, starting with the first-generation drug ibrutinib, has revolutionized the treatment landscape for various hematological cancers. However, the clinical utility of these inhibitors is often accompanied by off-target effects, leading to a range of adverse events. This guide provides a side-by-side comparison of the off-target profiles of three prominent BTK inhibitors: ibrutinib, and the second-generation inhibitors acalabrutinib and zanubrutinib. We present quantitative data on their kinase selectivity, detailed experimental protocols for assessing off-target activity, and diagrams of the key signaling pathways involved.

Off-Target Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its safety profile. Off-target inhibition can lead to unintended biological effects and clinical side effects. The following table summarizes the inhibitory activity (IC50 values in nM) of ibrutinib, acalabrutinib, and zanubrutinib against a panel of kinases, highlighting their distinct off-target profiles. Lower IC50 values indicate greater potency of inhibition.

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)Associated Off-Target Effects
BTK (On-Target) 1.5 - 5.1 5.1 <10 Therapeutic Efficacy
EGFR0.07 µM>10 µM0.39 µMRash, Diarrhea
ITK---Impaired T-cell function
TECInhibitedNot InhibitedInhibitedBleeding
SRC Family KinasesInhibitedNot Inhibited at physiologic concentrations-Platelet dysfunction
CSKInhibitedNot Inhibited-Potential for cardiac arrhythmias
ERBB2 (HER2)InhibitedNot Inhibited-Potential for cardiotoxicity

Data compiled from multiple sources.[1][2][3][4][5][6] Note: Direct head-to-head comparative studies with comprehensive kinase panels under identical experimental conditions are limited. The provided values are indicative and sourced from various publications.

Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, thereby reducing the off-target effects seen with ibrutinib.[1][7][8][9][10][11][12][13] For example, ibrutinib is known to inhibit other kinases such as EGFR, which can lead to skin toxicities, and TEC family kinases, which may contribute to bleeding risks.[7][13] Acalabrutinib demonstrates significantly less inhibition of these off-target kinases.[1][5] Zanubrutinib also shows improved selectivity over ibrutinib.[9]

Signaling Pathway Diagrams

To visualize the on-target and off-target effects of these inhibitors, the following diagrams illustrate the key signaling pathways involved.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Cell_Survival B-Cell Proliferation & Survival NF_kB->Cell_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibits

On-Target BTK Signaling Pathway Inhibition.

Off_Target_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_TEC TEC Family Kinase Pathway cluster_ITK ITK Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK EGFR->RAS_RAF_MEK_ERK Proliferation_EGFR Cell Proliferation RAS_RAF_MEK_ERK->Proliferation_EGFR TEC TEC Platelet_Activation Platelet Activation TEC->Platelet_Activation Platelet_Receptor Platelet Receptor Platelet_Receptor->TEC TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK T_Cell_Activation T-Cell Activation ITK->T_Cell_Activation Ibrutinib Ibrutinib Ibrutinib->EGFR Inhibits Ibrutinib->TEC Inhibits Ibrutinib->ITK Inhibits Zanubrutinib Zanubrutinib Zanubrutinib->TEC Inhibits

Key Off-Target Signaling Pathways Inhibited by BTK Inhibitors.

Experimental Protocols for Kinase Inhibition Assays

Accurate determination of inhibitor potency and selectivity is fundamental in drug development. Several biochemical assay formats are available to measure kinase activity and inhibition. Below are detailed methodologies for two common non-radioactive kinase assay platforms.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive ligand (tracer) also binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow Prepare_Reagents 1. Prepare Reagents: - Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Compound Dilutions Dispense_Compound 2. Dispense Test Compound into 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Ab 3. Add Kinase/ Antibody Mixture Dispense_Compound->Add_Kinase_Ab Add_Tracer 4. Add Tracer Add_Kinase_Ab->Add_Tracer Incubate 5. Incubate at Room Temperature (e.g., 1 hour) Add_Tracer->Incubate Read_Plate 6. Read Plate on TR-FRET enabled reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_Plate Analyze_Data 7. Analyze Data: Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data

LanthaScreen® Kinase Binding Assay Workflow.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 4X stock solution of the test compound in an appropriate buffer (e.g., Kinase Buffer A). Perform serial dilutions to create a concentration gradient.

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody pair.

    • Prepare a 4X tracer solution in Kinase Buffer A. The optimal tracer concentration should be empirically determined and is often near its Kd for the kinase.[14][15][16]

  • Assay Assembly:

    • Add 4 µL of the 4X test compound dilutions to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time, typically 60 minutes, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of TR-FRET measurements. Excite at approximately 340 nm and measure emission at both 615 nm (Europium reference) and 665 nm (tracer emission).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IMAP™ (Immobilized Metal Affinity-based Phosphorescence) FP Kinase Assay

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by a kinase.

Principle: A kinase phosphorylates a fluorescently labeled peptide substrate. A binding reagent containing nanoparticles with trivalent metal ions is then added, which specifically binds to the newly formed phosphate group on the peptide. This binding event causes a significant change in the rotational speed of the fluorescent peptide, leading to an increase in its fluorescence polarization (FP).

Experimental Workflow:

IMAP_FP_Workflow Prepare_Reagents 1. Prepare Reagents: - Kinase - Fluorescent Peptide Substrate - ATP - Test Compound Dilutions Dispense_Compound 2. Dispense Test Compound into assay plate Prepare_Reagents->Dispense_Compound Add_Kinase 3. Add Kinase Dispense_Compound->Add_Kinase Initiate_Reaction 4. Add Substrate/ATP Mix to start reaction Add_Kinase->Initiate_Reaction Incubate_Kinase 5. Incubate at Room Temperature (e.g., 60-90 min) Initiate_Reaction->Incubate_Kinase Stop_Reaction 6. Add IMAP Binding Reagent to stop reaction & bind phosphopeptide Incubate_Kinase->Stop_Reaction Incubate_Binding 7. Incubate for Binding (e.g., 30-60 min) Stop_Reaction->Incubate_Binding Read_Plate 8. Read Fluorescence Polarization Incubate_Binding->Read_Plate Analyze_Data 9. Analyze Data: Calculate mP values and Determine IC50 Read_Plate->Analyze_Data

IMAP™ FP Kinase Assay Workflow.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 4X stock solution of the test compound and perform serial dilutions.

    • Prepare a 4X stock of the kinase enzyme in a suitable reaction buffer.

    • Prepare a 4X stock of the fluorescently labeled peptide substrate and ATP mixture in the reaction buffer.

  • Kinase Reaction:

    • Dispense 5 µL of the 4X test compound into the wells of a microplate.

    • Add 5 µL of the 4X kinase solution.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Binding Reaction:

    • Prepare the IMAP Binding Solution by diluting the binding reagent in the provided binding buffer.

    • Add an appropriate volume of the IMAP Binding Solution to each well to stop the kinase reaction and initiate binding to the phosphopeptides.

    • Incubate at room temperature for at least 30-60 minutes to allow the binding to complete.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The change in millipolarization units (mP) is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

The development of second-generation BTK inhibitors has marked a significant advancement in targeted cancer therapy, offering improved selectivity and consequently, a more favorable safety profile compared to the first-generation inhibitor, ibrutinib. Acalabrutinib and zanubrutinib demonstrate reduced off-target inhibition of kinases such as EGFR and members of the TEC and SRC families, which is associated with a lower incidence of adverse effects like rash, diarrhea, and bleeding. The choice of a BTK inhibitor for a particular patient may be guided by a comprehensive understanding of their individual risk factors and the specific off-target profile of each drug. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers and clinicians in the continued evaluation and development of safer and more effective kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of BMS-935177: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This document provides essential guidance on the proper disposal procedures for BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals handling this compound should be thoroughly familiar with these procedures before commencing any experimental work.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding the handling, storage, and disposal requirements of the compound.

PropertyValueReference
CAS Number 1231889-53-4[1][2]
Molecular Formula C₃₁H₂₆N₄O₃[1][2]
Molecular Weight 502.57 g/mol [1][2]
Solubility Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (88 mg/mL).[2][3]
Storage (Solid) Store lyophilized at -20°C for up to 36 months. Keep desiccated.[2]
Storage (In Solution) Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. At -80°C, the stock solution is stable for 2 years.[2][4]

Step-by-Step Disposal Procedures

As a potent bioactive compound, all waste containing this compound must be treated as hazardous chemical waste. The following procedures outline the steps for the safe disposal of solid compound, solutions, and contaminated labware.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Disposal of Solid this compound Waste
  • Collection: Carefully collect all solid waste, including unused or expired compound and any residues from weighing boats or containers.

  • Packaging: Place the solid waste in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.

Disposal of Liquid this compound Waste
  • Collection: Collect all liquid waste containing this compound, including unused solutions and solvent washes.

  • Packaging: Pour the liquid waste into a sealed, leak-proof container specifically designated for hazardous chemical waste. Do not mix with other incompatible waste streams. The container must be clearly labeled with "this compound" and a description of the solvent (e.g., "this compound in DMSO").

  • Storage: Store the liquid waste container in a secondary containment tray within a designated hazardous waste storage area.

Disposal of Contaminated Materials
  • Collection: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated.

  • Packaging: Place all contaminated solid materials into a designated hazardous waste bag or container. This container should be clearly labeled as "Hazardous Waste Contaminated with this compound."

  • Storage: Store the container for contaminated materials alongside other solid chemical waste for collection.

Final Disposal

Arrange for the collection and disposal of all this compound waste through a licensed professional waste disposal service. The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Always comply with all federal, state, and local environmental regulations regarding hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) solid_waste Solid this compound Waste ppe->solid_waste liquid_waste Liquid this compound Waste ppe->liquid_waste contaminated_materials Contaminated Materials ppe->contaminated_materials package_solid Seal in Labeled Container for Hazardous Chemical Waste solid_waste->package_solid package_liquid Pour into Sealed, Labeled Leak-Proof Container liquid_waste->package_liquid package_contaminated Place in Labeled Bag/Container for Contaminated Waste contaminated_materials->package_contaminated storage Store in Designated Secure Hazardous Waste Area package_solid->storage package_liquid->storage package_contaminated->storage disposal Arrange for Professional Waste Disposal (Incineration) storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-935177

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for the Potent BTK Inhibitor BMS-935177

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent, reversible Bruton's Tyrosine Kinase (BTK) inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment. Due to the potent nature of this compound, it should be handled as a hazardous substance, requiring stringent containment and personal protective measures.

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the essential procedures for safely handling this compound throughout its lifecycle in the laboratory.

Compound Receipt and Storage
  • Verification: Upon receipt, visually inspect the container for any damage or leaks.

  • Designated Storage: Store this compound in a designated, clearly labeled, and secure location. Access to this storage area should be restricted to authorized personnel.

  • Storage Conditions: The compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Stock solutions in a solvent should be stored at -80°C for up to one year.

Preparation of Solutions
  • Containment: All weighing and preparation of this compound, both in powder and solution form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required (see table below). This includes double gloving, a disposable gown, safety goggles, and a face shield. For handling the powder, a fit-tested N95 or higher respirator is mandatory.

  • Solubility: this compound is soluble in DMSO (100 mg/mL) and Ethanol (88 mg/mL), but insoluble in water. Use fresh, moisture-free DMSO for optimal solubility.

Experimental Use
  • Controlled Access: Experiments involving this compound should be performed in a designated and clearly marked area of the laboratory.

  • Spill Prevention: Use a disposable absorbent plastic-backed pad on the work surface to contain any potential spills.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a hazard symbol.

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) to inactivate and remove any residual compound.

  • Equipment: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the designated work area.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound. This equipment is designed to minimize exposure through inhalation, skin contact, and eye contact.

Task Gloves Gown Eye/Face Protection Respiratory Protection
Handling Powder (weighing, aliquoting) Double pair, chemotherapy-rated nitrile glovesDisposable, fluid-resistant gown with tight-fitting cuffsSafety goggles and a full-face shieldFit-tested N95 or higher respirator
Handling Solutions Double pair, chemotherapy-rated nitrile glovesDisposable, fluid-resistant gown with tight-fitting cuffsSafety gogglesNot required if handled in a certified fume hood
Administering to Animals Double pair, chemotherapy-rated nitrile glovesDisposable, fluid-resistant gown with tight-fitting cuffsSafety goggles and a full-face shieldRecommended if there is a risk of aerosolization
Waste Disposal Double pair, chemotherapy-rated nitrile glovesDisposable, fluid-resistant gown with tight-fitting cuffsSafety gogglesNot required

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as cytotoxic/cytostatic waste.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers with purple lids, clearly labeled as "Cytotoxic/Cytostatic Waste for Incineration."

  • Sharps: All sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

  • Final Disposal: Cytotoxic and cytostatic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. Do not mix this waste with general laboratory or biohazardous waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and decontaminate the area. Collect all contaminated materials in a designated cytotoxic waste container.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 502.56 g/mol
Solubility in DMSO 100 mg/mL (198.98 mM)
Solubility in Ethanol 88 mg/mL
Water Solubility Insoluble
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 1 year

Experimental Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE b Prepare workspace in fume hood a->b c Weigh powder / Prepare solution b->c d Perform experiment in designated area c->d e Label all samples d->e f Decontaminate workspace and equipment e->f g Segregate and dispose of all waste in purple-lidded containers f->g h Doff PPE g->h j Follow Emergency Procedures h->j i Spill or Exposure Occurs i->j

Caption: Workflow for the safe handling of this compound.

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